Product packaging for Morpholine-3,5-dione(Cat. No.:CAS No. 4430-05-1)

Morpholine-3,5-dione

Cat. No.: B1583248
CAS No.: 4430-05-1
M. Wt: 115.09 g/mol
InChI Key: MXAJVDHGJCYEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morpholine-3,5-dione is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B1583248 Morpholine-3,5-dione CAS No. 4430-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJVDHGJCYEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327103
Record name morpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-05-1
Record name morpholine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Morpholine-3,5-dione: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal and materials chemistry, certain heterocyclic structures consistently emerge as foundational building blocks for innovation. Morpholine-3,5-dione, a six-membered heterocycle containing both an ether and an imide functional group, represents one such versatile scaffold. While the broader morpholine family is celebrated for its prevalence in FDA-approved therapeutics and its ability to impart favorable pharmacokinetic properties, the 3,5-dione derivative offers a unique combination of reactivity and structural rigidity.[1] Its stability under various conditions and its capacity to act as a key intermediate make it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for the creation of complex molecular frameworks and functional materials. We will delve into not just the "what" but the "why," offering field-proven insights into the experimental choices and methodologies that underpin its application.

Core Physicochemical Properties

The utility of a chemical scaffold is fundamentally dictated by its intrinsic properties. This compound is an off-white crystalline solid, and its key physical and chemical data are summarized below.[1] The presence of two carbonyl groups and a secondary amine within the morpholine ring structure governs its polarity, solubility, and reactivity profile.

Chemical Structure

The structure of this compound is defined by a saturated six-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and carbonyl groups at positions 3 and 5.

Caption: Chemical structure of this compound.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₄H₅NO₃[1][2]
Molecular Weight 115.09 g/mol [1][2]
CAS Number 4430-05-1[1][2]
Appearance Off-white crystals[1]
Melting Point 142-145 °C[3]
Purity ≥ 96% (NMR)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Characterization

The synthesis of morpholine-dione scaffolds is a well-established field, typically proceeding through the cyclization of functionalized amino acid precursors. While multiple routes exist for substituted morpholine-2,5-diones, a common and effective strategy for the parent 3,5-dione involves the intramolecular condensation of N-(carboxymethyl)glycine, also known as iminodiacetic acid.

Synthetic Workflow: Intramolecular Cyclization

The logical choice for this transformation is a strong dehydrating agent capable of facilitating the formation of the two amide bonds (a cyclic imide) from the precursor dicarboxylic acid. Acetic anhydride is an excellent and cost-effective choice for this purpose, as it reacts with the liberated water to drive the equilibrium towards the cyclized product.

G start Start: Iminodiacetic Acid (N-(carboxymethyl)glycine) reagent Reagent: Acetic Anhydride (Ac₂O) start->reagent Add process Process: Reflux at Elevated Temperature (e.g., 120-140°C) reagent->process workup Workup: 1. Cool Reaction Mixture 2. Precipitate Product 3. Filter and Wash (e.g., with Ether) process->workup Reaction Completion purify Purification: Recrystallization (e.g., from Ethyl Acetate) workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Dehydration

This protocol is a representative procedure based on analogous cyclization reactions.[4][5] Self-validation is achieved through rigorous in-process monitoring and final product characterization.

Materials:

  • Iminodiacetic acid

  • Acetic anhydride

  • Ethyl acetate (for recrystallization)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iminodiacetic acid in an excess of acetic anhydride (e.g., 5-10 molar equivalents). The use of excess acetic anhydride ensures it acts as both the reagent and the solvent.

  • Cyclization: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step is critical; incomplete reaction leads to purification difficulties, while prolonged heating can lead to side products.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath. The product will typically precipitate out of the solution.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration. It is crucial to wash the solid thoroughly with a non-polar solvent like diethyl ether to remove residual acetic anhydride and acetic acid. This washing step is key to obtaining a high-purity crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield pure, off-white crystals of this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct singlets in a 2:2 ratio for the two sets of methylene protons (C2-H₂ and C6-H₂), and a broad singlet for the N-H proton. The chemical shifts would be influenced by the adjacent oxygen and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display three signals: one for the two equivalent methylene carbons adjacent to the oxygen (C2 and C6) and one for the two equivalent carbonyl carbons (C3 and C5).

  • IR Spectroscopy: The infrared spectrum will be dominated by characteristic peaks for the cyclic imide functional group. Expect strong carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹ and an N-H stretching band around 3200 cm⁻¹.

Reactivity and Applications

The chemical behavior of this compound is dictated by the secondary amine and the two carbonyl groups. This functionality makes it an ideal starting point for building diverse molecular libraries.

Core Reactivity

The nitrogen atom of the imide is the primary site for synthetic modification. It behaves as a typical secondary amine, albeit with reduced nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl groups.[6]

  • N-Alkylation/Acylation: The N-H proton is acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation or acylation.[7][8] This is the most common strategy for derivatization, enabling the introduction of a wide array of side chains and functional groups to modulate the molecule's biological activity or material properties.

  • Carbonyl Chemistry: The carbonyl groups can, under certain conditions, undergo reactions typical of amides, though the cyclic nature of the imide provides significant stability.

Applications in Research and Development

The this compound core is a privileged structure primarily because it serves as a rigid scaffold to which functional diversity can be systematically added.[1] This leads to applications across multiple scientific domains.

G cluster_pharma Pharmaceutical Development cluster_agro Agrochemicals cluster_material Materials Science core This compound (Core Scaffold) pharma_inter Key Synthetic Intermediate core->pharma_inter N-functionalization agro_inter Formulation Building Block core->agro_inter Derivatization mat_inter Polymer Monomer/Additive core->mat_inter Incorporation analgesics Analgesics pharma_inter->analgesics anti_inflam Anti-inflammatory Drugs pharma_inter->anti_inflam herbicides Herbicides agro_inter->herbicides fungicides Fungicides agro_inter->fungicides polymers High-Durability Polymers mat_inter->polymers coatings Performance Coatings mat_inter->coatings

References

The Synthesis of Morpholine-3,5-dione from Iminodiacetic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-3,5-dione is a pivotal heterocyclic scaffold in contemporary medicinal chemistry and materials science. Its unique structural and chemical properties make it a valuable intermediate in the synthesis of a diverse array of pharmaceuticals, including analgesics and anti-inflammatory agents, as well as in the formulation of agrochemicals and the development of advanced polymers.[1] This technical guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the cyclization of iminodiacetic acid. The following sections will elucidate the underlying reaction mechanisms, provide a detailed and validated experimental protocol, discuss critical process parameters, and outline methods for the characterization and purification of the final product. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Introduction: The Significance of the this compound Core

The morpholine ring system is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and enhanced brain permeability.[2][3] The dione functionality at the 3 and 5 positions of the morpholine ring introduces unique reactivity, allowing for further chemical modifications and the construction of more complex molecular architectures. This versatility has led to the incorporation of the this compound moiety into a range of biologically active compounds.[2][4] In the realm of materials science, this scaffold serves as a monomer for the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering.[1]

The synthesis of this compound from iminodiacetic acid represents a direct and efficient route to this valuable chemical entity. Understanding the nuances of this transformation is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Reaction Mechanism: The Cyclization of Iminodiacetic Acid

The synthesis of this compound from iminodiacetic acid is fundamentally an intramolecular condensation reaction. The process involves the formation of two amide bonds within a single molecule, leading to the closure of the six-membered heterocyclic ring. This transformation is typically facilitated by dehydrating agents or by thermal means.

The proposed mechanism proceeds as follows:

  • Activation of Carboxylic Acid Groups: The reaction is initiated by the activation of the two carboxylic acid groups of iminodiacetic acid. This can be achieved through various methods, including the use of coupling agents or conversion to more reactive acyl derivatives. In thermal cyclization, high temperatures provide the necessary energy to overcome the activation barrier for amide bond formation.

  • Intramolecular Nucleophilic Attack: The secondary amine within the iminodiacetic acid molecule acts as a nucleophile, attacking one of the activated carboxyl groups. This intramolecular attack is favored due to the proximity of the reacting functional groups.

  • Formation of the First Amide Bond and a Hemiaminal Intermediate: This initial cyclization step results in the formation of a six-membered ring intermediate containing one amide bond and a hemiaminal-like structure.

  • Dehydration and Second Amide Bond Formation: Subsequent dehydration of the intermediate leads to the formation of the second amide bond, completing the this compound ring. This step is often the rate-determining step and can be facilitated by the continuous removal of water from the reaction mixture.

Reaction Pathway Diagram

Synthesis_Mechanism Iminodiacetic_Acid Iminodiacetic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Halide) Iminodiacetic_Acid->Activated_Intermediate Activation Cyclization_Intermediate Cyclization Intermediate Activated_Intermediate->Cyclization_Intermediate Intramolecular Nucleophilic Attack Morpholine_Dione This compound Cyclization_Intermediate->Morpholine_Dione Dehydration

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a robust and reproducible method for the synthesis of this compound from iminodiacetic acid. The procedure has been optimized to ensure high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Iminodiacetic Acid≥98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher ScientificDehydrating and cyclizing agent.
TolueneAnhydrous, 99.8%Acros OrganicsSolvent.
Diethyl EtherAnhydrous, ≥99%EMD MilliporeFor precipitation and washing.
Sodium BicarbonateSaturated Aqueous SolutionFor neutralization.
Magnesium SulfateAnhydrousFor drying.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)

Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add iminodiacetic acid (13.3 g, 0.1 mol) and toluene (100 mL).

  • Addition of Acetic Anhydride: While stirring the suspension, slowly add acetic anhydride (20.4 g, 0.2 mol) through the dropping funnel over a period of 30 minutes.

  • Reflux and Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield a white crystalline solid.

  • Drying: Dry the purified product under vacuum at 60 °C for 4 hours.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Setup 1. Assemble Reaction Apparatus Reagents 2. Charge Flask with Iminodiacetic Acid & Toluene Setup->Reagents Addition 3. Add Acetic Anhydride Dropwise Reagents->Addition Reflux 4. Heat to Reflux (4-6 hours) Addition->Reflux Cooling 5. Cool to Room Temperature Reflux->Cooling Filtration 6. Filter Precipitate Cooling->Filtration Washing 7. Wash with Diethyl Ether Filtration->Washing Recrystallization 8. Recrystallize from Ethanol/Water Washing->Recrystallization Drying 9. Dry Under Vacuum Recrystallization->Drying Characterization 10. Analyze Product (NMR, IR, MS, MP) Drying->Characterization

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.

Analytical TechniqueExpected Results
Melting Point 142-145 °C (literature value)[5]
¹H NMR Characteristic peaks corresponding to the methylene protons of the morpholine ring.
¹³C NMR Signals for the carbonyl carbons and the methylene carbons.
Infrared (IR) Spectroscopy Strong absorption bands for the carbonyl groups (C=O) and the N-H bond.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (115.09 g/mol ).[6]

Note: Specific chemical shifts and absorption frequencies should be compared with literature data or a reference standard.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient removal of water (use of a Dean-Stark trap).
Loss of product during work-up.Optimize recrystallization solvent and conditions. Minimize transfer losses.
Impure Product Presence of unreacted starting material.Ensure complete reaction by monitoring with TLC. Optimize washing steps.
Formation of byproducts.Control reaction temperature carefully. Use high-purity reagents.
Difficulty in Precipitation Product is soluble in the reaction solvent at room temperature.Cool the reaction mixture in an ice bath to induce precipitation. Add a non-polar co-solvent like hexane.

Conclusion

The synthesis of this compound from iminodiacetic acid is a straightforward and efficient method for obtaining this valuable heterocyclic compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure product can be achieved. The protocol and insights provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize and utilize this compound in their scientific endeavors, paving the way for the discovery of new therapeutics and advanced materials.

References

A Comprehensive Spectroscopic and Analytical Guide to Morpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Morpholine-3,5-dione, a vital heterocyclic compound. As a key building block in organic synthesis, its precise characterization is fundamental for its application in pharmaceutical development, agrochemicals, and polymer science.[1] This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a foundational understanding of the principles and experimental considerations for the robust spectroscopic analysis of this molecule.

The Structural Framework of this compound

This compound is a cyclic imide with the molecular formula C₄H₅NO₃.[2] Its six-membered ring incorporates an oxygen atom and a nitrogen atom, with two carbonyl groups at positions 3 and 5. This unique arrangement of atoms dictates its chemical reactivity and is the basis for its spectroscopic signature. Understanding this structure is the first step in interpreting the data obtained from various analytical techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3]

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H 7.0 - 9.0Singlet (broad)1H
C2-H~4.3Singlet2H
C6-H~4.5Singlet2H

Interpretation:

  • The N-H proton is expected to appear as a broad singlet in the downfield region due to the deshielding effect of the adjacent carbonyl groups and nitrogen's electronegativity. Its chemical shift can be highly variable depending on the solvent and concentration.

  • The methylene protons at C2 and C6 are diastereotopic due to the planar chirality of the ring. However, in an achiral solvent, they are expected to appear as singlets due to the lack of adjacent protons to couple with. The protons on the carbon adjacent to the oxygen (C6) are expected to be slightly more downfield than those adjacent to the nitrogen (C2) due to the higher electronegativity of oxygen.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C =O (C3, C5)165 - 175
C H₂-O (C6)65 - 75
C H₂-N (C2)40 - 50

Interpretation:

  • The carbonyl carbons (C3 and C5) are expected to resonate at the lowest field (highest ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

  • The methylene carbon adjacent to the oxygen (C6) will be more deshielded and appear at a lower field than the methylene carbon adjacent to the nitrogen.

  • The methylene carbon adjacent to the nitrogen (C2) is the most shielded of the ring carbons.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with exchangeable protons like N-H.
  • Ensure complete dissolution, using gentle vortexing if necessary.
  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire the ¹H spectrum using a standard pulse sequence.
  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon, which improves the signal-to-noise ratio.[3]

3. Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.
  • Phase correct the spectrum and apply a baseline correction.
  • Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Medium
C-H (CH₂)Stretch2850 - 3000Medium
C=O (Imide)Asymmetric Stretch~1780Strong
C=O (Imide)Symmetric Stretch~1710Strong
C-NStretch1180 - 1360Medium
C-OStretch1000 - 1300Strong

Interpretation:

  • The N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

  • The two carbonyl groups of the imide will exhibit two characteristic stretching bands due to symmetric and asymmetric stretching. These are typically strong absorptions and are highly diagnostic for the imide functional group.

  • The C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

  • The C-O and C-N stretching vibrations will be present in the fingerprint region of the spectrum.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

1. Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.
  • Place a small amount of the solid this compound sample onto the crystal.

2. Data Acquisition:

  • Lower the ATR press to ensure good contact between the sample and the crystal.
  • Collect a background spectrum of the empty ATR setup.
  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Label the significant peaks with their wavenumbers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Predicted Mass Spectrum Data:

Ionm/zInterpretation
[M]⁺115.03Molecular Ion
[M-CO]⁺87.03Loss of carbon monoxide
[M-C₂H₂O]⁺73.02Loss of ketene

Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 115.03 corresponds to the molecular weight of this compound (C₄H₅NO₃).[2]

  • Fragmentation patterns of cyclic imides can be complex. Common fragmentation pathways may involve the loss of small, stable molecules like carbon monoxide (CO) or ketene (C₂H₂O).

Experimental Protocol for Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
  • Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).

2. Ionization:

  • In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

3. Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A comprehensive understanding of this compound's structure is best achieved by integrating the data from multiple spectroscopic techniques.

Figure 2. Integrated Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A workflow for the integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed picture of its molecular structure. While direct experimental data may require acquisition, the predicted spectra based on the known behavior of morpholine and cyclic imide moieties offer a robust framework for its identification and analysis. The experimental protocols outlined in this guide provide a clear path for researchers to obtain high-quality data, ensuring the confident application of this compound in their research and development endeavors.

References

Solubility of Morpholine-3,5-dione in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Morpholine-3,5-dione in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in pharmaceutical and materials science research, serving as a versatile synthetic intermediate.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its key physicochemical properties that govern solubility, present a detailed experimental protocol for its empirical determination, and offer insights into the analysis and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this valuable compound.

Introduction: The Significance of Solubility in the Application of this compound

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter that influences a multitude of processes in drug development and materials science. From reaction kinetics in a synthetic flask to bioavailability in a final drug product, solubility dictates the efficiency and feasibility of numerous applications.

This compound, with its unique structural features, presents an interesting case for solubility studies.[1] Its utility as a building block in the synthesis of novel therapeutics and functional polymers underscores the need for a detailed understanding of its behavior in different solvent systems.[1] Inadequate solubility can lead to challenges in:

  • Reaction Homogeneity and Kinetics: In synthesis, poor solubility can result in heterogeneous reaction mixtures, leading to slower reaction rates, incomplete conversions, and the formation of undesirable byproducts.

  • Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification by crystallization. A solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.

  • Formulation Development: For pharmaceutical applications, the solubility of this compound or its derivatives will directly impact the choice of formulation strategy, affecting drug loading, stability, and ultimately, its therapeutic efficacy.

  • Analytical Method Development: The choice of solvent is also critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification and purity assessment of the compound.

This guide aims to equip the researcher with the foundational knowledge and practical tools to confidently assess and leverage the solubility of this compound.

Physicochemical Properties of this compound: A Predictive Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is, in turn, dictated by the interplay of various physicochemical properties of both the solute and the solvent. Understanding these properties for this compound allows for a rational prediction of its solubility in different classes of organic solvents.

Molecular Structure and Polarity

This compound possesses a heterocyclic structure containing both amide and ether functionalities.[2] The presence of two carbonyl groups and a secondary amine within the ring imparts a significant degree of polarity to the molecule. The lone pair of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Caption: Molecular Structure of this compound.

Key Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₅NO₃[2]
Molecular Weight 115.09 g/mol [2]
Melting Point 142-145 °C[3]
Appearance White crystalline solid[4]
Predicted Solubility Profile

Based on its structure and properties, the following solubility profile for this compound can be predicted:

  • High Solubility in Polar Protic Solvents: Solvents such as water, methanol, and ethanol are expected to be good solvents for this compound. The ability of these solvents to engage in hydrogen bonding with the N-H and C=O groups of the solute will facilitate its dissolution.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are also anticipated to be effective at dissolving this compound.[4] While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will promote solvation.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes, toluene, and diethyl ether are predicted to be poor solvents for this compound. The significant difference in polarity between the solute and these solvents will hinder the dissolution process.

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its expected solubility in different solvent classes.

Solubility_Prediction_Workflow cluster_properties Physicochemical Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Molecular Structure Molecular Structure Polarity Polarity Molecular Structure->Polarity H-Bonding Capability H-Bonding Capability Molecular Structure->H-Bonding Capability Polar Protic Polar Protic Polarity->Polar Protic High Interaction Polar Aprotic Polar Aprotic Polarity->Polar Aprotic Moderate Interaction Nonpolar Nonpolar Polarity->Nonpolar Low Interaction H-Bonding Capability->Polar Protic Strong H-Bonds H-Bonding Capability->Polar Aprotic Acceptor Only H-Bonding Capability->Nonpolar No H-Bonds High High Polar Protic->High Moderate Moderate Polar Aprotic->Moderate Low Low Nonpolar->Low

Caption: Predicted Solubility of this compound.

Experimental Protocol for the Determination of Equilibrium Solubility

The following is a detailed, self-validating protocol for the experimental determination of the equilibrium solubility of this compound in a range of organic solvents. This method is designed to provide accurate and reproducible data.

Materials and Equipment
  • This compound (purity > 98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram.

Experimental_Workflow Start Start Preparation Prepare Solvent and Solute Start->Preparation Addition Add Excess Solute to Solvent Preparation->Addition Equilibration Equilibrate at Controlled Temperature Addition->Equilibration Sampling Withdraw and Filter Sample Equilibration->Sampling Dilution Dilute Sample Sampling->Dilution Analysis Analyze by HPLC Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation End End Calculation->End

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Into a series of vials, add a known volume of each organic solvent to be tested.

    • Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The required equilibration time should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC. A suggested starting method is provided below.

HPLC Method for Quantification
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 70:30 (v/v) Water:Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

This method should be validated for linearity, accuracy, and precision before use.[5][6][7][8]

Data Analysis and Presentation

Calculation of Solubility
  • Construct a Calibration Curve: Plot the peak area obtained from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Determine the Concentration of the Sample: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample from its peak area.

  • Calculate the Solubility: Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Tabulation of Results

The solubility data should be presented in a clear and concise table, as shown below.

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)
MethanolPolar Protic25Experimental Value
EthanolPolar Protic25Experimental Value
AcetonitrilePolar Aprotic25Experimental Value
DimethylformamidePolar Aprotic25Experimental Value
AcetonePolar Aprotic25Experimental Value
Ethyl AcetatePolar Aprotic25Experimental Value
DichloromethaneHalogenated25Experimental Value
TolueneNonpolar25Experimental Value
HexanesNonpolar25Experimental Value

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of its physicochemical properties and employing a robust experimental protocol, researchers can obtain high-quality solubility data. This information is invaluable for the rational design of synthetic processes, purification strategies, and formulation development, ultimately accelerating the journey of this compound-containing molecules from the laboratory to their final application.

References

N-Substituted Morpholine-3,5-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] While a vast body of research has explored a diverse array of morpholine-containing compounds, the N-substituted morpholine-3,5-dione core represents a relatively underexplored yet promising area for therapeutic innovation. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and key considerations for the development of N-substituted this compound derivatives. Drawing upon established synthetic methodologies for analogous heterocyclic systems and preliminary biological screening data from related compounds, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore this intriguing class of molecules.

Introduction: The this compound Scaffold - An Untapped Potential

The six-membered morpholine heterocycle, with its opposing nitrogen and oxygen atoms, offers a unique combination of features that have made it a staple in drug design. It can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined linker for pharmacophoric elements.[3] Numerous approved drugs across various therapeutic areas, from anticancer agents to central nervous system modulators, incorporate the morpholine moiety.

While much of the focus has been on mono-oxo or non-oxo morpholine derivatives, the dione subclass, specifically the N-substituted morpholine-3,5-diones, presents a distinct chemical entity with its own set of properties and potential biological activities. The presence of the two carbonyl groups introduces planarity and the potential for specific hydrogen bonding interactions with biological targets, while the N-substituent provides a key vector for modulating potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the synthetic pathways to access this scaffold, explore its potential in key therapeutic areas such as oncology and infectious diseases, and provide a framework for structure-activity relationship (SAR) studies to guide future drug discovery efforts.

Synthetic Strategies for N-Substituted Morpholine-3,5-diones

The synthesis of the this compound ring system is not as widely documented as that of its more common parent, morpholine. However, established methods for analogous heterocyclic systems, particularly thiomorpholine-3,5-diones, provide a robust starting point. The primary approach involves the cyclization of a suitable acyclic precursor.

Cyclization of N-Substituted Iminodiacetic Acid Analogs

A key synthetic route involves the preparation of an N-substituted iminodiacetic acid analog, followed by cyclization. While direct literature on the cyclization to morpholine-3,5-diones is scarce, the synthesis of the analogous N-aryl-substituted thiomorpholine-3,5-diones offers a highly adaptable protocol.

Conceptual Workflow for Synthesis:

G cluster_0 Step 1: Synthesis of Starting Materials cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Cyclization Start Substituted Aniline Intermediate1 N-Aryl Iminodiacetic Acid Dimethyl Ester Start->Intermediate1 Alkylation Reagent1 Methyl bromoacetate Reagent1->Intermediate1 Intermediate2 N-Aryl Iminodiacetic Acid Intermediate1->Intermediate2 Base Hydrolysis (e.g., NaOH) Final_Product N-Aryl this compound Intermediate2->Final_Product Cyclization Reagent2 Thionyl Chloride Reagent2->Final_Product

Caption: Conceptual workflow for the synthesis of N-Aryl Morpholine-3,5-diones.

Detailed Experimental Protocol (Adapted from Thiothis compound Synthesis[1]):

  • Synthesis of N-Aryl Iminodiacetic Acid Dimethyl Ester:

    • To a solution of the desired substituted aniline in a suitable solvent (e.g., ethanol), add an excess of methyl bromoacetate and a non-nucleophilic base (e.g., potassium carbonate).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by column chromatography.

  • Hydrolysis to N-Aryl Iminodiacetic Acid:

    • Dissolve the N-aryl iminodiacetic acid dimethyl ester in a mixture of methanol and water.

    • Add an excess of a strong base (e.g., sodium hydroxide) and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the diacid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Cyclization to N-Aryl this compound:

    • Suspend the N-aryl iminodiacetic acid in a suitable solvent (e.g., dichloromethane).

    • Add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux until the reaction is complete.

    • Evaporate the solvent and excess thionyl chloride under reduced pressure. The crude product can be purified by recrystallization.

Note: This is a generalized protocol and may require optimization for specific substrates.

Potential Biological Activities and Therapeutic Applications

While dedicated studies on the biological activities of N-substituted morpholine-3,5-diones are limited, the broader class of morpholine derivatives has shown significant promise in several therapeutic areas. Extrapolation from these findings, coupled with the unique structural features of the 3,5-dione core, suggests several avenues for investigation.

Anticancer Activity

The morpholine scaffold is a common feature in many anticancer agents.[4][5] N-substituted morpholine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including osteosarcoma.[6] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]

The this compound core, with its potential for specific hydrogen bonding, could be a valuable pharmacophore for targeting enzyme active sites, such as those of kinases. The N-aryl substituent can be systematically modified to explore interactions with hydrophobic pockets and to modulate the overall electronic properties of the molecule, which can be crucial for activity.

Potential Molecular Targets in Oncology:

G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects Compound N-Substituted This compound Kinases Kinases (e.g., mTOR, PI3K, EGFR) Compound->Kinases Apoptosis_Reg Apoptosis Regulators Compound->Apoptosis_Reg Other_Enzymes Other Enzymes Compound->Other_Enzymes Proliferation Inhibition of Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Apoptosis_Reg->Apoptosis Angiogenesis Inhibition of Angiogenesis Other_Enzymes->Angiogenesis

Caption: Potential molecular targets and cellular effects of N-substituted this compound derivatives in cancer.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties.[7] The N-substituent on the morpholine ring can be tailored to enhance activity against a range of bacterial and fungal pathogens. The dione functionality could potentially interact with microbial enzymes or other cellular components. Given the urgent need for new antimicrobial agents to combat drug-resistant infections, this is a promising area for exploration.

Structure-Activity Relationship (SAR) Considerations

Systematic exploration of the N-substituent is paramount for elucidating the SAR of this compound class. Key areas for investigation include:

  • Electronic Effects: The introduction of electron-donating and electron-withdrawing groups on an N-aryl substituent can significantly impact the electronic nature of the this compound core and its ability to interact with biological targets.

  • Steric Effects: The size and shape of the N-substituent will influence how the molecule fits into a binding pocket. Ortho-, meta-, and para-substitution on an N-aryl ring should be explored to probe the steric requirements of the target.

  • Lipophilicity: The overall lipophilicity of the molecule, largely dictated by the N-substituent, will affect its solubility, cell permeability, and pharmacokinetic properties.

Table 1: Representative N-Substituted Morpholine Derivatives and their Reported Biological Activities (Illustrative)

Compound ClassN-Substituent ExampleReported Biological ActivityIC50/MIC (if available)Reference
N-Aryl Morpholines4-((6-fluoro-1H-indol-3-yl)methyl)morpholineDopamine D4 receptor antagonist<10% inhibition at 1µM against other dopamine receptors[8]
Morpholine-substituted quinazolinesN,N-dimethyl amine substitution on quinazolineCytotoxic against A549, MCF-7, SHSY-5Y cancer cell linesIC50: 6.44 - 10.38 µM[4]
Morpholine-substituted tetrahydroquinolinesN-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamidemTOR inhibitor, cytotoxic against A549 cellsIC50 = 0.033 µM[5]
General Morpholine DerivativesVaried N-substituentsAntimicrobial activity against various bacterial strainsMICs ranging from 3.125 mg/ml to 12.5 mg/ml[7]

Future Directions and Conclusion

The N-substituted this compound scaffold represents a promising, yet underexplored, area for drug discovery. The synthetic accessibility, coupled with the proven track record of the broader morpholine class, suggests that these compounds could yield novel therapeutic agents.

Key future research directions should include:

  • Synthesis and Library Generation: The development of a diverse library of N-substituted morpholine-3,5-diones with varied electronic and steric properties.

  • High-Throughput Screening: Screening of this library against a panel of relevant biological targets, particularly kinases and microbial enzymes.

  • Mechanism of Action Studies: In-depth investigation of the mechanism of action for any identified hit compounds.

  • Pharmacokinetic Profiling: Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

References

Morpholine-3,5-dione: A Versatile Scaffold for Innovations in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved pharmaceuticals and bioactive molecules is a testament to its favorable physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and the ability to modulate pharmacokinetic profiles.[1][3] Among the various derivatives of this versatile heterocycle, morpholine-3,5-dione emerges as a particularly intriguing and synthetically flexible building block. This guide provides an in-depth technical exploration of this compound, from its synthesis to its strategic application in the construction of complex molecular architectures, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

The this compound core, with its symmetrical dicarbonyl functionality and a secondary amine, presents a unique combination of reactive sites. The acidic protons alpha to the carbonyl groups and the nucleophilic nitrogen atom offer multiple handles for functionalization, making it an ideal starting point for diversity-oriented synthesis.[4] This guide will delve into the nuanced reactivity of this scaffold, providing not just protocols, but the underlying chemical principles that govern its transformations.

Synthesis of the this compound Core: Building the Foundation

The efficient construction of the this compound ring is the crucial first step in harnessing its synthetic potential. While various methods exist for the synthesis of the broader morpholine scaffold, the preparation of the 3,5-dione derivative often involves the cyclization of readily available acyclic precursors. A common and effective strategy is the intramolecular cyclization of N-substituted iminodiacetic acid derivatives.

A general and reliable method for the synthesis of morpholine-2,5-diones, which can be conceptually adapted for the 3,5-dione isomer, involves a two-step process: the acylation of an amino acid with an α-haloacetyl halide, followed by an intramolecular cyclization.[5] For this compound, a plausible synthetic route starts from iminodiacetic acid. The conceptual workflow is outlined below.

Conceptual Synthetic Workflow

G start Iminodiacetic Acid step1 Activation of Carboxylic Acids (e.g., conversion to acyl chlorides) start->step1  Activating Agent  (e.g., SOCl₂, PCl₅) [31] step2 Intramolecular Cyclization step1->step2  Base  (e.g., Triethylamine) product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Iminodiacetic Acid (Conceptual)

This protocol is based on established principles of organic synthesis for related compounds, as a specific detailed protocol for this compound was not prominently available in the searched literature. Researchers should optimize these conditions for their specific setup.

Step 1: Formation of Iminodiacetyl Dichloride

  • To a stirred suspension of iminodiacetic acid (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a dehydrating chlorinating agent such as thionyl chloride (SOCl₂) (2.2 equiv) or phosphorus pentachloride (PCl₅) (2.2 equiv) dropwise at 0 °C.[6] The choice of chlorinating agent is critical; thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude iminodiacetyl dichloride, which is often used in the next step without further purification due to its moisture sensitivity.[7]

Step 2: Intramolecular Cyclization

  • Dissolve the crude iminodiacetyl dichloride in a large volume of an anhydrous, non-protic solvent like tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon). High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

  • To this solution, add a non-nucleophilic organic base such as triethylamine (Et₃N) (2.5 equiv) dropwise at 0 °C. The base neutralizes the HCl generated during the cyclization.

  • After the addition, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Synthetic Applications: A Playground for Molecular Architects

The synthetic utility of this compound stems from the reactivity of its nitrogen atom and the two α-carbon positions. This allows for a variety of transformations to introduce molecular diversity.

N-Functionalization: Alkylation and Acylation

The secondary amine within the this compound ring is a key site for functionalization. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. The choice of base and solvent is crucial to achieve high yields and avoid side reactions.

General Protocol for N-Alkylation:

  • To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The strength of the base should be chosen based on the reactivity of the alkylating agent.

  • Add the alkyl halide (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

EntryAlkylating AgentBaseSolventTemperatureYield (%)Reference (Analogous Reactions)
1Propargyl bromideK₂CO₃AcetonitrileReflux92[8]
2Allyl bromideK₂CO₃AcetonitrileRefluxHigh[8]
3Benzyl bromideNaHDMFRoom Temp.Good[9]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or the base.

  • Base: A base is required to deprotonate the nitrogen atom, increasing its nucleophilicity. The choice of base depends on the acidity of the N-H proton and the desired reaction rate. For less reactive alkyl halides, a stronger base like NaH may be necessary.

N-acylation with acyl chlorides or anhydrides introduces a carbonyl group onto the nitrogen atom, forming an imide. This transformation can be used to install protecting groups or to introduce further functionality.[7]

General Protocol for N-Acylation:

  • Dissolve this compound (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv) in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-acylated product, which can be further purified if necessary.

C-Alkylation: Building Stereocenters

The methylene protons alpha to the two carbonyl groups in this compound are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, most notably alkyl halides, to form C-C bonds. This reaction is particularly powerful for the synthesis of α-amino acid derivatives.

For the synthesis of chiral α-amino acids, stereocontrolled alkylation is essential. This can be achieved by using a chiral auxiliary attached to the nitrogen atom of the this compound scaffold. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one stereoisomer.

G start N-Chiral Auxiliary This compound step1 Deprotonation with a Strong Base (e.g., LDA, LHMDS) start->step1 enolate Chiral Enolate step1->enolate Forms a rigid, chelated intermediate step2 Reaction with Electrophile (R-X) enolate->step2 Electrophile approaches from the less hindered face product Diastereomerically Enriched C-Alkylated Product step2->product final_product Chiral α-Amino Acid Derivative (after hydrolysis and removal of auxiliary) product->final_product Hydrolysis

Caption: Strategy for asymmetric C-alkylation of this compound.

This strategy has been successfully applied to related systems like morpholine-2,5-diones for the synthesis of a variety of natural and unnatural amino acids.[10]

Applications in Drug Discovery and Peptidomimetics

The this compound scaffold is a valuable precursor for the synthesis of peptidomimetics and other biologically active molecules.[4][11] The ability to introduce substituents at the nitrogen and α-carbon positions allows for the systematic exploration of structure-activity relationships (SAR).

  • α-Amino Acid Synthesis: As discussed, the C-alkylation of this compound provides a straightforward route to α-amino acid derivatives.[12] The rigid cyclic structure can offer better stereocontrol compared to acyclic templates.

  • Peptidomimetics: By incorporating functionalized this compound units into peptide sequences, researchers can create peptidomimetics with improved conformational stability and resistance to enzymatic degradation.[4][11]

  • Scaffold for Library Synthesis: The multiple points for diversification make this compound an excellent scaffold for the construction of small molecule libraries for high-throughput screening in drug discovery programs.[13]

Conclusion and Future Outlook

This compound represents a powerful, yet perhaps underutilized, building block in the synthetic chemist's toolbox. Its straightforward synthesis and versatile reactivity provide a robust platform for the creation of diverse and complex molecular architectures. The ability to perform selective N- and C-functionalizations, including stereocontrolled reactions, opens up avenues for the efficient synthesis of valuable compounds such as non-natural amino acids and peptidomimetics.

As the demand for novel therapeutic agents continues to grow, the strategic use of privileged scaffolds like this compound will be paramount. Future research will likely focus on the development of new catalytic and asymmetric methodologies to further expand the synthetic utility of this versatile core. For researchers and professionals in drug development, a deep understanding of the chemistry of this compound will undoubtedly be a significant asset in the quest for the next generation of innovative medicines.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N-acylation of Morpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the N-acylation of morpholine-3,5-dione, a critical transformation for synthesizing a diverse array of functionalized heterocyclic compounds for drug discovery and materials science. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer expert insights into reaction optimization, monitoring, and product characterization. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and well-validated methodology for constructing N-acyl this compound scaffolds.

Introduction: The Significance of the this compound Scaffold

The this compound core is a valuable heterocyclic motif found in various biologically active molecules and serves as a versatile building block in synthetic organic chemistry. Its rigid structure and the presence of two carbonyl groups make it an interesting scaffold for designing novel therapeutic agents. The nitrogen atom of the imide functionality provides a key handle for chemical modification. N-acylation, the process of attaching an acyl group to this nitrogen, is a fundamental strategy to introduce molecular diversity and modulate the physicochemical and pharmacological properties of the parent scaffold. This allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

**2. Mechanistic Rationale and

The Morpholine-3,5-dione Scaffold: A Versatile Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile, make it a desirable moiety for drug designers.[1][3] While much attention has been given to C-substituted and N-substituted morpholines, the morpholine-3,5-dione scaffold represents a more specialized, yet potentially valuable, building block for the development of novel therapeutics. This guide provides a detailed exploration of the synthesis, applications, and future potential of this compound in medicinal chemistry.

The this compound core, with its two carbonyl groups, offers unique opportunities for establishing specific interactions with biological targets. The hydrogen bond donor and acceptor capabilities of the imide functional group, combined with the overall polarity of the scaffold, can be exploited to achieve high-affinity binding to enzyme active sites and receptors.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound scaffold and its derivatives is crucial for exploring its potential in drug discovery. While various methods exist for the synthesis of substituted morpholines, the preparation of the 3,5-dione requires specific strategies.

General Synthetic Strategy

A common and efficient method for the synthesis of N-substituted morpholine-3,5-diones involves a two-step process starting from a primary amine and iminodiacetic acid.

G cluster_0 Step 1: Formation of N-substituted Iminodiacetic Acid cluster_1 Step 2: Cyclization to this compound A Primary Amine (R-NH2) C N-substituted Iminodiacetic Acid A->C Reaction with a suitable iminodiacetic acid derivative B Iminodiacetic Acid B->C D N-substituted Iminodiacetic Acid F N-substituted this compound D->F Intramolecular cyclization E Dehydrating Agent (e.g., Acetic Anhydride) E->F

Caption: General workflow for the synthesis of N-substituted morpholine-3,5-diones.

Detailed Synthetic Protocol: Synthesis of N-Phenylthis compound

This protocol describes a representative synthesis of an N-aryl this compound.

Materials:

  • Aniline

  • Iminodiacetic acid

  • Acetic anhydride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of N-Phenyliminodiacetic Acid:

    • In a round-bottom flask, dissolve aniline (1 equivalent) and iminodiacetic acid (1 equivalent) in glacial acetic acid.

    • Add sodium acetate (2 equivalents) to the mixture.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-phenyliminodiacetic acid.

  • Cyclization to N-Phenylthis compound:

    • Suspend the N-phenyliminodiacetic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure N-phenylthis compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Applications in Medicinal Chemistry

While the this compound scaffold is less prevalent in marketed drugs compared to other morpholine derivatives, its potential is being explored in various therapeutic areas. The rigidified structure and specific hydrogen bonding patterns of the dione moiety can be advantageous for targeting certain classes of enzymes.

Enzyme Inhibition

The this compound scaffold can serve as a core for the design of enzyme inhibitors. The imide functionality can mimic peptide bonds and interact with the active sites of proteases and other hydrolases.

Table 1: Potential Enzyme Targets for this compound Derivatives

Enzyme ClassRationale for TargetingPotential Therapeutic Area
Proteases The dione ring can act as a non-cleavable peptide isostere, interacting with the catalytic residues of the enzyme.Antiviral, Anticancer
Kinases The scaffold can be functionalized to interact with the ATP-binding site, with the dione providing key hydrogen bonds.Anticancer, Anti-inflammatory
Glycosidases Derivatives of the related morpholine-2,5-dione have shown inhibitory activity against α-glucosidases.[4]Antidiabetic, Antiviral
Monoamine Oxidase The heterocyclic structure could be adapted to fit into the active site of monoamine oxidases.Neurological disorders
Case Study: Development of Novel Bioactive Agents

Although specific drug candidates with a this compound core are not yet in late-stage clinical trials, early-stage research and patent literature suggest its exploration in various contexts. For example, certain morpholine derivatives have been investigated for their fungicidal activity, indicating the potential for the 3,5-dione scaffold in developing anti-infective agents.[5]

Experimental Workflows for Biological Evaluation

The biological evaluation of novel this compound derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro assays and progressing to cell-based and in vivo models.

G A Synthesis and Characterization of N-substituted this compound Library B Primary Screening: In Vitro Enzyme/Receptor Binding Assays A->B C Hit Identification (Compounds with significant activity) B->C D Secondary Screening: Cell-based Assays (e.g., cytotoxicity, pathway modulation) C->D E Lead Candidate Selection D->E F In Vivo Efficacy and Pharmacokinetic Studies E->F

Caption: A typical workflow for the biological evaluation of this compound derivatives.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add a small volume of the test compound or control solution.

    • Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituent on the nitrogen atom of the this compound ring is a key strategy for optimizing biological activity and pharmacokinetic properties.

G Core This compound Scaffold R R-group (Substituent on Nitrogen) Core->R Provides attachment point for diversification Activity Biological Activity R->Activity Modulates: - Target Binding - Potency - Selectivity - Pharmacokinetics

Caption: The central role of the N-substituent in determining the biological activity of this compound derivatives.

By synthesizing a library of N-substituted analogs (e.g., with different aryl, heteroaryl, or alkyl groups) and evaluating their biological activity, researchers can establish a structure-activity relationship (SAR). This information is invaluable for the rational design of more potent and selective compounds.[6]

Conclusion and Future Perspectives

The this compound scaffold, while currently underrepresented in clinical pipelines, holds significant promise for the development of novel therapeutic agents. Its unique structural features and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Exploring Diverse N-Substitutions: A systematic exploration of a wide range of substituents on the nitrogen atom is crucial to unlock the full potential of this scaffold against various biological targets.

  • Target Identification: High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets for this compound derivatives.

  • Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new analogs with improved binding affinities and selectivities.

By leveraging modern drug discovery technologies and a deeper understanding of the chemical biology of this scaffold, the this compound core may yet emerge as a valuable tool in the armamentarium of medicinal chemists.

References

Application Notes and Protocols: Morpholine-3,5-dione as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active molecules.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it a highly desirable component in the design of novel therapeutics.[1][3] The morpholine moiety is a key pharmacophoric element in inhibitors of a wide range of enzymes, including kinases like mTOR and PI3K, as well as cholinesterases.[3][4][5]

This guide focuses on a specific and versatile derivative: morpholine-3,5-dione . While the broader morpholine scaffold is well-explored, the dione derivative presents a unique and underexploited platform for generating novel inhibitor libraries. The two carbonyl groups offer reactive handles for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthetic utility of the this compound scaffold, detailed protocols for the synthesis of derivatives, and a robust methodology for screening their inhibitory potential.

I. The Rationale for this compound in Inhibitor Design

The strategic incorporation of the this compound scaffold into a drug discovery program is underpinned by several key advantages:

  • Synthetic Tractability: The this compound core is a readily accessible building block, allowing for the efficient synthesis of a diverse library of derivatives.[6]

  • Structural Rigidity and Conformational Control: The dione functionality introduces a degree of rigidity to the morpholine ring, which can be advantageous for pre-organizing appended functionalities for optimal interaction with a biological target.

  • Hydrogen Bonding Capabilities: The presence of the nitrogen and oxygen atoms, along with the carbonyl groups, provides multiple points for hydrogen bond donor and acceptor interactions within an enzyme's active site.

  • Metabolic Stability: The morpholine ring is generally associated with improved metabolic stability, a critical parameter in drug development.[3]

II. Synthesis of this compound Derivatives: A Protocol

The following is a representative, two-stage protocol for the synthesis of N-substituted this compound derivatives. This protocol is based on established principles of organic synthesis and can be adapted for the generation of a library of analogs.

Part A: Synthesis of the Core this compound Scaffold

The synthesis of the this compound core can be achieved through the cyclization of N-(carboxymethyl)iminodiacetic acid.

Materials:

  • Iminodiacetic acid

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Drying agent (e.g., magnesium sulfate)

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

Protocol:

  • N-Carboxymethylation of Iminodiacetic Acid:

    • Dissolve iminodiacetic acid in an aqueous solution of sodium hydroxide.

    • Slowly add chloroacetic acid to the solution while maintaining the pH between 9 and 11.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the N-(carboxymethyl)iminodiacetic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization to this compound:

    • Suspend the N-(carboxymethyl)iminodiacetic acid in a high-boiling point solvent such as acetic anhydride.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Part B: N-Alkylation for Derivative Library Synthesis

The nitrogen atom of the this compound core can be readily alkylated to introduce a variety of substituents, allowing for the exploration of the chemical space around the scaffold.

Materials:

  • This compound

  • Assorted alkyl halides (e.g., benzyl bromide, ethyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a solution of this compound in anhydrous DMF, add a base (e.g., potassium carbonate).

    • Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkyl Halide:

    • Slowly add the desired alkyl halide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted this compound derivative.

Diagram of the Synthetic Workflow:

synthetic_workflow cluster_part_a Part A: Core Synthesis cluster_part_b Part B: Derivatization Iminodiacetic_acid Iminodiacetic Acid N_carboxymethyl N-(carboxymethyl)iminodiacetic acid Iminodiacetic_acid->N_carboxymethyl Chloroacetic acid, NaOH Morpholine_dione This compound N_carboxymethyl->Morpholine_dione Acetic anhydride, heat Morpholine_dione_start This compound N_substituted N-Substituted this compound Morpholine_dione_start->N_substituted Base (e.g., K2CO3) Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->N_substituted

Caption: Synthetic pathway for N-substituted morpholine-3,5-diones.

III. Protocol for Screening Inhibitory Activity: A Kinase Inhibition Assay Example

Given the prevalence of morpholine-containing compounds as kinase inhibitors, this section details a generalized protocol for screening a library of this compound derivatives against a representative kinase, such as mTOR or PI3K.[4][5] This is a foundational assay that can be adapted to other enzyme classes.

Principle:

This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is directly proportional to the amount of ATP consumed by the kinase, and thus reflects the kinase's activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.

Materials:

  • Purified kinase (e.g., mTOR, PI3K)

  • Kinase substrate (specific to the chosen kinase)

  • Kinase assay buffer

  • ATP solution

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO vehicle)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound derivatives in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the kinase and substrate solutions in the kinase assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add the diluted this compound derivatives to the appropriate wells of the microplate.

    • Include wells for the positive control inhibitor and the negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase solution to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

    • Initiate the kinase reaction by adding the ATP and substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for a further 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

Diagram of the Inhibitor Screening Workflow:

screening_workflow start Prepare Reagents (Compounds, Enzyme, Substrate, ATP) plate_setup Dispense Compounds and Controls into Microplate start->plate_setup add_enzyme Add Kinase to all wells plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Initiate Reaction (Add ATP and Substrate) pre_incubation->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop Reaction and Add Luminescence Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

IV. Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The following formula can be used:

% Inhibition = 100 x (1 - [(Luminescence_compound - Luminescence_background) / (Luminescence_negative_control - Luminescence_background)])

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis is performed on this curve to determine the half-maximal inhibitory concentration (IC50) value for each compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Hypothetical Screening Data:

Compound IDR-GroupIC50 (µM)
MD-001Benzyl5.2
MD-0024-Fluorobenzyl2.8
MD-0032-Chlorobenzyl8.1
MD-004Ethyl> 50
Positive ControlKnown Inhibitor0.1

This data can then be used to establish a preliminary structure-activity relationship (SAR) and guide the design of the next generation of more potent inhibitors.

V. A Hypothetical Signaling Pathway Context

This compound-based inhibitors could potentially target key signaling nodes implicated in various diseases. For instance, in many cancers, the PI3K/AKT/mTOR pathway is frequently hyperactivated.

Diagram of a Hypothetical PI3K/AKT/mTOR Signaling Pathway:

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth promotes Inhibitor This compound Inhibitor Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors against a range of biological targets. Its synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating chemical libraries for high-throughput screening. The protocols outlined in this guide provide a solid foundation for the synthesis of this compound derivatives and the subsequent evaluation of their inhibitory activity. Future work should focus on the synthesis of a broader range of derivatives with substitutions at both the nitrogen and carbon atoms of the morpholine ring, followed by screening against a panel of relevant enzymes to elucidate the full potential of this versatile scaffold.

VII. References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. --INVALID-LINK--

  • Rutjes, F. P., & Wolf, L. B. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. Synthesis, (5), 641-662.

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. --INVALID-LINK--

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3028–3031. --INVALID-LINK--

  • Zhang, X., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(18), 4236. --INVALID-LINK--

  • Borsari, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2699-2723. --INVALID-LINK--

  • Ghorbani, M., et al. (2023). Pharmacological profile of morpholine and its derivatives Several... ResearchGate. --INVALID-LINK--

  • Wolfe, J. P., & Rossi, M. A. (2009). New strategy for the synthesis of substituted morpholines. PubMed. --INVALID-LINK--

  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. --INVALID-LINK--

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. --INVALID-LINK--

  • Tzara, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. --INVALID-LINK--

  • Létourneau, M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(21), 3685. --INVALID-LINK--

  • Al-Hiari, Y. M., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2959. --INVALID-LINK--

  • Verma, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports, 13(1), 10419. --INVALID-LINK--

  • Wymann, M. P., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. --INVALID-LINK--

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). --INVALID-LINK--

  • Borsari, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(15), 2699–2723. --INVALID-LINK--

References

Polymerization Techniques Involving Morpholine-3,5-dione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Polydepsipeptides

In the landscape of biomedical research and drug development, the demand for advanced, functional, and biodegradable materials is ever-present. Polydepsipeptides (PDPs), a class of polymers synthesized from the ring-opening polymerization (ROP) of morpholine-3,5-dione and its derivatives, have emerged as a highly promising platform. These materials uniquely blend the degradability of polyesters with the structural integrity of polyamides, offering a tunable platform for a variety of applications, from drug delivery vehicles to tissue engineering scaffolds.[1][2][3] This guide provides an in-depth exploration of the synthesis and polymerization of morpholine-3,5-diones, with a focus on robust and reproducible organocatalyzed methods.

I. Monomer Synthesis: Crafting the Building Blocks

The foundation of high-quality polydepsipeptides lies in the purity and structural integrity of the this compound monomers. These monomers are typically synthesized from readily available α-amino acids, allowing for the incorporation of a wide range of functionalities. The most common and reliable method is a two-step process involving the N-acylation of an amino acid followed by an intramolecular cyclization.[1][3]

Detailed Protocol: Synthesis of Alkyl-Substituted Morpholine-3,5-diones

This protocol outlines the synthesis of various alkyl-substituted morpholine-2,5-dione monomers from their corresponding natural amino acids (e.g., glycine, alanine, valine, leucine, and isoleucine).[4]

Step 1: Synthesis of N-(2-chloroacetyl)-α-amino acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired α-amino acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, sodium carbonate (Na₂CO₃) (1.05 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude N-(2-chloroacetyl)-α-amino acid, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • In a large, three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and condenser, dissolve sodium bicarbonate (NaHCO₃) (3.0 equivalents) in a large volume of N,N-dimethylformamide (DMF) to create a dilute solution. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Heat the DMF solution to 60-80 °C.

  • Dissolve the crude N-(2-chloroacetyl)-α-amino acid from Step 1 in a minimal amount of DMF and add it to the dropping funnel.

  • Add the N-(2-chloroacetyl)-α-amino acid solution dropwise to the heated NaHCO₃ solution over several hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 24-48 hours.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate, isopropanol) to yield the pure monomer.

Amino AcidResulting Monomer (Abbreviation)Typical Yield (%)
GlycineGlycolide-like monomer40-50
Alanine3-Methylmorpholine-2,5-dione (Ala-MD)45-55
Valine3-Isopropylmorpholine-2,5-dione (Val-MD)50-60
Leucine3-Isobutylmorpholine-2,5-dione (Leu-MD)55-65
Isoleucine3-sec-Butylmorpholine-2,5-dione (Ile-MD)50-60

II. Organocatalyzed Ring-Opening Polymerization (ROP)

The polymerization of morpholine-3,5-diones can be achieved through various methods, including metal-catalyzed and enzymatic ROP. However, organocatalysis has gained significant traction due to its mild reaction conditions, tolerance to functional groups, and the production of polymers with low toxicity, which is paramount for biomedical applications.[5] A particularly effective approach is the use of a binary catalyst system comprising a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a thiourea co-catalyst.[6]

The Dual Activation Mechanism

The DBU/thiourea system operates through a dual activation mechanism. The thiourea activates the monomer by forming hydrogen bonds with the carbonyl groups, rendering it more susceptible to nucleophilic attack. Simultaneously, the DBU activates the initiator (an alcohol) by deprotonation, increasing its nucleophilicity. This synergistic activation allows for a controlled and efficient polymerization process.[7][8]

Diagram of the DBU/Thiourea Catalyzed ROP Mechanism:

ROP_Mechanism cluster_activation Catalyst Activation cluster_propagation Propagation Monomer This compound Activated_Monomer Activated Monomer Monomer->Activated_Monomer H-bonding Thiourea Thiourea (TU) Thiourea->Activated_Monomer Initiator R-OH (Initiator) Activated_Initiator R-O⁻ (Activated Initiator) Initiator->Activated_Initiator Deprotonation DBU DBU DBU->Activated_Initiator Ring_Opened_Intermediate Ring-Opened Intermediate Activated_Monomer->Ring_Opened_Intermediate Activated_Initiator->Ring_Opened_Intermediate Nucleophilic Attack Polymer_Chain Growing Polymer Chain Ring_Opened_Intermediate->Polymer_Chain Proton Transfer Polymer_Chain->Activated_Monomer Chain Growth caption DBU/Thiourea ROP Mechanism

Caption: Dual activation mechanism in DBU/Thiourea catalyzed ROP.

Detailed Protocol: Organocatalyzed ROP of Alkyl-Substituted Morpholine-3,5-diones

This protocol describes a general procedure for the controlled polymerization of this compound monomers using a DBU/thiourea catalyst system.

Materials:

  • This compound monomer

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)

  • Benzyl alcohol (initiator)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere. The monomer and catalyst should be dried under vacuum before use. The solvent must be anhydrous.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the this compound monomer to a dried Schlenk flask.

  • Add the desired amount of anhydrous solvent to dissolve the monomer.

  • In separate stock solutions, prepare the initiator (benzyl alcohol), DBU, and thiourea in the anhydrous solvent.

  • Initiation: Add the initiator solution to the monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

  • Catalysis: Add the thiourea solution followed by the DBU solution to the reaction mixture. A typical catalyst loading is [M]/[DBU]/[TU] = 100/1/10.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

ParameterTypical Range
[M]/[I] Ratio25:1 to 200:1
[M]/[DBU]/[TU] Ratio100:1:10
Monomer Concentration0.1 - 1.0 M
TemperatureRoom Temperature
Reaction Time1 - 24 hours

III. Synthesis of Block Copolymers

A significant advantage of controlled ROP is the ability to synthesize block copolymers with well-defined architectures. This is achieved by using a macroinitiator, which is a polymer with a hydroxyl end-group that can initiate the polymerization of the this compound.

Detailed Protocol: Synthesis of PEG-b-Polydepsipeptide Block Copolymers

This protocol details the synthesis of a diblock copolymer using poly(ethylene glycol) (PEG) as a macroinitiator.[9]

Procedure:

  • Macroinitiator Preparation: Dry a sample of monohydroxy-terminated PEG (PEG-OH) of a known molecular weight under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.

  • Polymerization: Follow the general organocatalyzed ROP protocol described above, but instead of benzyl alcohol, use the dried PEG-OH as the initiator. The amount of PEG-OH used will determine the length of the polydepsipeptide block.

  • Purification: The purification of block copolymers may require dialysis to remove any unreacted PEG macroinitiator and other small molecules, followed by precipitation.

Diagram of Block Copolymer Synthesis Workflow:

Block_Copolymer_Workflow Start Start Macroinitiator Dry PEG-OH Macroinitiator Start->Macroinitiator Monomer_Prep Prepare Anhydrous Monomer Solution Start->Monomer_Prep Catalyst_Prep Prepare Catalyst Solutions (DBU & TU) Start->Catalyst_Prep Polymerization Initiate Polymerization with PEG-OH Macroinitiator->Polymerization Monomer_Prep->Polymerization Catalyst_Prep->Polymerization Monitoring Monitor Conversion (NMR) Polymerization->Monitoring Monitoring->Polymerization Continue Termination Quench Reaction Monitoring->Termination Desired Conversion Purification Purify by Dialysis & Precipitation Termination->Purification Characterization Characterize Block Copolymer Purification->Characterization End End Characterization->End caption Block Copolymer Synthesis Workflow

Caption: Workflow for synthesizing PEG-b-polydepsipeptide block copolymers.

IV. Polymer Characterization

Thorough characterization of the synthesized polydepsipeptides is essential to confirm their structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomers and polymers, and to determine the monomer conversion during polymerization.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymers.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the polymer structure, including the end-groups and the mass of individual polymer chains.

V. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Monomer Synthesis: Low yield of this compound- Incomplete reaction in the first step.- Intermolecular side reactions during cyclization.- Ensure complete conversion in the N-acylation step.- Maintain high dilution and vigorous stirring during the cyclization. Optimize temperature and reaction time.
Polymerization: Broad dispersity (Đ > 1.3)- Presence of impurities (water, etc.).- Side reactions (transesterification).- Rigorously dry all reagents and solvents.- Perform the polymerization under an inert atmosphere.- Optimize catalyst loading and reaction time to minimize side reactions.
Polymerization: No or slow polymerization- Inactive catalyst or initiator.- Presence of inhibitors.- Use freshly purified catalysts and initiators.- Ensure the absence of acidic or other inhibitory impurities in the monomer and solvent.
Block Copolymer Synthesis: Bimodal GPC trace- Incomplete initiation from the macroinitiator.- Presence of unreacted macroinitiator.- Ensure the macroinitiator is thoroughly dried and pure.- Optimize the reaction conditions to favor initiation from the macroinitiator.- Purify the final product by dialysis to remove unreacted macroinitiator.

VI. Conclusion and Future Outlook

The organocatalyzed ring-opening polymerization of morpholine-3,5-diones offers a powerful and versatile platform for the synthesis of well-defined polydepsipeptides. The ability to precisely control the polymer architecture, including the incorporation of various functionalities and the formation of block copolymers, opens up a vast design space for the development of advanced biomaterials. As our understanding of the structure-property relationships of these materials deepens, we can expect to see their translation into innovative solutions for drug delivery, regenerative medicine, and beyond.

VII. References

  • Hedrick, J. L., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(11), 5866-5932. --INVALID-LINK--

  • Lecomte, P., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(43), 27866-27875. --INVALID-LINK--

  • Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. --INVALID-LINK--

  • Rodriguez-Galan, A., et al. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(1), 65-99. --INVALID-LINK--

  • Dirauf, M., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Macromolecular Chemistry and Physics, 219(18), 1800234. --INVALID-LINK--

  • Schubert, U. S., et al. (2022). Cyclooctyne End-Functionalized Poly(morpholine-2,5-dione)s. Macromolecular Rapid Communications, 43(23), 2200508. --INVALID-LINK--

  • Dove, A. P. (2019). The Mechanistic Duality of (Thio)urea Organocatalysts for Ring-Opening Polymerization. Organic & Biomolecular Chemistry, 17(8), 2055-2065. --INVALID-LINK--

  • Waymouth, R. M., & Hedrick, J. L. (2012). Elucidating a Unified Mechanistic Scheme for the DBU-Catalyzed Ring-Opening Polymerization of Lactide to Poly(lactic acid). Journal of the American Chemical Society, 134(4), 2090-2099. --INVALID-LINK--

  • Giani, O., et al. (2021). Simple and Rapid Mechanochemical Synthesis of Lactide and 3S-(Isobutyl)morpholine-2,5-dione-Based Random Copolymers Using DBU and Thiourea. ACS Macro Letters, 10(11), 1454-1459. --INVALID-LINK--

  • Li, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4078-4088. --INVALID-LINK--

  • Jérôme, C., & Lecomte, P. (2018). Chapter 5: Ring-opening Polymerization of Lactones. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 131-163). Elsevier. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. --INVALID-LINK--

  • Chong, E., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. --INVALID-LINK--

  • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813-5840. --INVALID-LINK--

  • Graphviz. (n.d.). User Guide. --INVALID-LINK--

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. --INVALID-LINK--

  • Burton, T. F., et al. (2021). Simple and Rapid Mechanochemical Synthesis of Lactide and 3S-(Isobutyl)morpholine-2,5-dione-Based Random Copolymers Using DBU and Thiourea. ACS Macro Letters, 10(11), 1454-1459. --INVALID-LINK--

  • Pinczakko. (n.d.). GraphViz-Samples. GitHub. --INVALID-LINK--

  • Oliva, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243335. --INVALID-LINK--

  • Feng, J., & Guo, H. (2009). Morpholine-2,5-diones - Their Preparation and Exploitation. Current Organic Synthesis, 6(3), 264-279. --INVALID-LINK--

  • DevTools daily. (2020, January 16). Real examples of Graphviz. --INVALID-LINK--

  • Lecomte, P., & Jérôme, C. (2012). Organocatalyzed ring-opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry, 3(8), 2054-2061. --INVALID-LINK--

  • StudySmarter. (2023, January 13). Drawing Reaction Mechanisms: Key Techniques. --INVALID-LINK--

  • Crash Course. (2020, September 30). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13 [Video]. YouTube. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, May 22). How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? [Online forum post]. --INVALID-LINK--

  • Khan Academy. (n.d.). Drawing reaction mechanisms. --INVALID-LINK--

  • Endo, T., et al. (2012). Organocatalyzed ring-opening polymerization of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. Polymer Chemistry, 3(11), 3096-3105. --INVALID-LINK--

  • Dove, A. P., et al. (2020). Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. Angewandte Chemie International Edition, 59(2), 560-591. --INVALID-LINK--

  • Ouchi, M., et al. (2015). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 6(32), 5837-5845. --INVALID-LINK--

  • Kricheldorf, H. R. (2010). Organocatalytic ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry, 1(7), 1021-1029. --INVALID-LINK--

  • Segler, M. H., et al. (2021). Learning the Language of Chemical Reactions – Atom by Atom. BORIS Theses. --INVALID-LINK--

  • Klok, H.-A., et al. (2012). Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers. Biomacromolecules, 13(10), 3349-3358. --INVALID-LINK--

References

Application Note: A Validated HILIC-MS/MS Method for the Sensitive Quantification of Morpholine-3,5-dione in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive analytical method for the quantification of Morpholine-3,5-dione, a critical monomer in the synthesis of biodegradable polydepsipeptides used in advanced drug delivery systems and biomedical applications.[1][2] Due to the compound's high polarity and lack of a strong chromophore, a direct-injection method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been developed and validated. This approach circumvents the need for complex derivatization procedures often required for related compounds like morpholine, providing a streamlined, accurate, and highly selective workflow suitable for purity analysis, residual monomer quantification, and stability studies in drug development.

Introduction: The Analytical Imperative for this compound

This compound and its substituted derivatives are heterocyclic compounds that serve as essential building blocks for polydepsipeptides (PDPs). These polymers, which combine ester and amide linkages, are gaining significant attention for their potential in creating biodegradable and biocompatible materials for tissue engineering and controlled drug release.[1][2] The precise quantification of the this compound monomer is paramount for several reasons:

  • Purity Assessment: Ensuring the purity of the monomer stock is crucial for controlled polymerization and achieving desired polymer properties.[2]

  • Residual Analysis: Quantifying unreacted monomer in the final polymer is a regulatory requirement to ensure the safety and efficacy of the biomedical device or drug formulation.

  • Stability Studies: Monitoring the degradation of the monomer under various storage conditions is essential for defining shelf-life and handling protocols.

  • Reaction Kinetics: Understanding the consumption of the monomer during polymerization requires a reliable quantitative method.[1]

The primary analytical challenge posed by this compound (MW: 115.09 g/mol ) is its high polarity and low molecular weight, which makes it difficult to retain on conventional reversed-phase chromatography columns.[3][4] Furthermore, its lack of a UV-absorbing chromophore precludes simple analysis by HPLC-UV without derivatization.[3] Drawing upon established methods for the parent compound, morpholine, which faces similar challenges, this note details a superior approach using HILIC-MS/MS.[3][5][6]

Method Selection: A Rationale for HILIC-MS/MS

Several analytical techniques were considered for the quantification of this compound. The final selection of HILIC-MS/MS is justified by a careful evaluation of the analyte's properties and the limitations of alternative methods.

  • High-Performance Liquid Chromatography (HPLC-UV): Unsuitable for direct analysis due to the absence of a chromophore. Derivatization, for instance with 1-naphthylisothiocyanate as used for morpholine, could be employed but adds complexity, time, and potential for variability to the workflow.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While effective for volatile amines like morpholine (often after derivatization to N-nitrosomorpholine to increase volatility), this technique is less ideal for this compound.[9] The dione structure, with its amide and ester functionalities, is less volatile and potentially susceptible to thermal degradation in the GC injector port.

  • Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS): This technique is exceptionally well-suited for polar, hydrophilic compounds. A HILIC stationary phase allows for the retention of this compound using a high organic content mobile phase, which is ideal for efficient desolvation and ionization in the mass spectrometer source. The coupling with MS/MS provides unparalleled selectivity and sensitivity, allowing for quantification at trace levels even in complex matrices without the need for derivatization. This approach has been proven highly effective for the analysis of morpholine residues in various samples.[3][6]

The logical workflow for the proposed HILIC-MS/MS method is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Sample (API or Polymer) P2 Dissolve in Acetonitrile/Water (90:10) P1->P2 P3 Vortex & Sonicate P2->P3 P4 Centrifuge to Pellet Excipients/Polymer P3->P4 P5 Filter Supernatant (0.22 µm PTFE) P4->P5 A1 HILIC Separation P5->A1 A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantification D2->D3

Caption: HILIC-MS/MS workflow for this compound quantification.

Detailed Application Protocol: HILIC-MS/MS

This protocol provides a self-validating system for the accurate determination of this compound. All standards and quality control (QC) samples should be prepared in a matrix that closely matches the samples to be analyzed.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additives: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade)

  • Filters: 0.22 µm PTFE syringe filters

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water solution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with 90:10 acetonitrile/water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) from a separate stock solution to ensure independence.

  • Sample Preparation (e.g., from a polymer matrix): a. Accurately weigh ~50 mg of the polymer sample into a 15 mL centrifuge tube. b. Add 5.0 mL of 90:10 acetonitrile/water. This solvent choice facilitates both the extraction of the polar monomer and the precipitation of the less soluble polymer backbone. c. Vortex for 2 minutes and sonicate for 15 minutes to ensure complete extraction. d. Centrifuge at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Instrumental Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The logic behind these choices is based on proven methods for similar polar analytes.[3][6]

LC Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalent UHPLCProvides high pressure capabilities for efficient separation with small particle columns.
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)BEH particle provides excellent stability and peak shape; HILIC chemistry is essential for retaining the polar analyte.[3]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium formate acts as a buffering agent and improves ionization efficiency in ESI+.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content is necessary for retention in HILIC mode.
Gradient 95% B (0-1 min), 95%→50% B (1-5 min), 50% B (5-6 min), 50%→95% B (6-6.1 min), 95% B (6.1-8 min)A shallow gradient ensures robust separation from other polar impurities.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume minimizes peak distortion from the sample solvent.
MS Parameter Condition Rationale
MS System Agilent 6470 Triple Quadrupole or equivalentProvides the sensitivity and selectivity required for trace-level quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)The amide and ether functionalities are readily protonated to form [M+H]⁺ ions.
MRM Transitions Precursor Ion (Q1): m/z 116.0Product Ions (Q3): To be determined empiricallyThe precursor ion corresponds to [C₄H₅NO₃+H]⁺. Product ions would be identified by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of CO or other neutral losses from the ring structure.
Gas Temp. 300 °COptimal for desolvation of the mobile phase.
Gas Flow 8 L/min
Nebulizer 35 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Method Validation and Performance

The method should be validated according to ICH Q2(R1) guidelines.[10] Expected performance characteristics, based on similar HILIC-MS/MS methods for polar analytes, are summarized below.[6][11]

Validation Parameter Expected Performance Acceptance Criteria (Typical)
Linearity (R²) > 0.998R² ≥ 0.995
Range 1 - 1000 ng/mLDefined by linearity, accuracy, and precision.
Limit of Detection (LOD) ~0.3 ng/mLS/N ratio ≥ 3
Limit of Quantification (LOQ) ~1.0 ng/mLS/N ratio ≥ 10; RSD ≤ 20%
Accuracy (Recovery) 90 - 110%80 - 120% for low concentrations; 98-102% for assay levels.
Precision (RSD%) < 5% for intra-day; < 10% for inter-dayRSD ≤ 15% at LOQ; ≤ 5% at other levels.
Specificity No interference from matrix components at the retention time of the analyte.Peak purity and resolution from adjacent peaks.

The logical relationship for determining the key MS/MS parameters (MRM transitions) is a critical, empirical step in method development.

G cluster_md Method Development: MRM Optimization M1 Infuse Standard Solution (1 µg/mL in 50% ACN) M2 Acquire Full Scan (Q1) to Confirm Precursor Ion [M+H]⁺ = m/z 116.0 M1->M2 M3 Perform Product Ion Scan (Q3) on m/z 116.0 M2->M3 M4 Identify 2-3 Abundant, Stable Product Ions M3->M4 M5 Optimize Collision Energy (CE) for each transition M4->M5 M6 Select Quantifier (most intense) & Qualifier (second most intense) Ions M5->M6

Caption: Workflow for optimizing MRM transitions for this compound.

Conclusion

The described HILIC-MS/MS method provides a highly sensitive, selective, and robust framework for the quantification of this compound in pharmaceutical development and quality control settings. By leveraging the inherent advantages of HILIC for polar analyte retention and the specificity of tandem mass spectrometry, this protocol eliminates the need for cumbersome derivatization steps. The method is readily adaptable for the analysis of the monomer in bulk material, during polymerization reactions, and as a residual component in final polymer-based drug products, thereby supporting the entire development lifecycle of novel polydepsipeptide biomaterials.

References

Application Notes & Protocols: A Step-by-Step Guide to Morpholine-3,5-dione Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous bioactive compounds and approved pharmaceuticals.[1] Its unique physicochemical properties often impart favorable pharmacokinetics, enhancing solubility and brain permeability.[2] The morpholine-3,5-dione variant offers a synthetically versatile platform, presenting distinct reactive sites for systematic functionalization. This guide provides a detailed exploration of the key strategies for modifying the this compound core, focusing on N-functionalization and C-functionalization. We delve into the causality behind experimental choices and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals aiming to leverage this valuable heterocyclic scaffold.

Introduction to the this compound Scaffold

This compound is a six-membered heterocyclic compound featuring a nitrogen and an oxygen atom at positions 1 and 4, respectively, with carbonyl groups at positions 3 and 5. This structure combines features of an amide, an ester, and an ether, creating a unique electronic and steric environment. Its derivatives are key intermediates in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, and also serve as building blocks in agrochemicals and polymer science.[3]

The functionalization of this scaffold can be broadly categorized into two main approaches: modifications at the nitrogen atom (N-Functionalization) and modifications at the carbon backbone (C-Functionalization). Each approach unlocks a different vector for chemical diversification.

Caption: Key sites for derivatization on the this compound core.

Synthesis of the this compound Core

Before functionalization, the scaffold must be synthesized. A common and effective method is the two-step synthesis from a parent α-amino acid. This approach is analogous to the synthesis of the related morpholine-2,5-diones.[4][5]

  • N-Acylation: An α-amino acid is reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) under basic conditions to form an N-(α-haloacyl)-α-amino acid intermediate.

  • Intramolecular Cyclization: The intermediate undergoes base-mediated intramolecular cyclization. The carboxylate attacks one halo-substituted carbon, and the amide nitrogen attacks the other, forming the dione ring.

This modular synthesis allows for the incorporation of various side chains at the C2/C6 positions based on the choice of the starting amino acid.

Part I: N-Functionalization Strategies

The nitrogen atom is the most accessible site for initial functionalization. Due to the two adjacent carbonyl groups, the N-H proton is significantly more acidic (pKa ≈ 15-17) than in a typical secondary amine, facilitating its removal with moderate bases.

N-Alkylation

Direct N-alkylation is a robust method for introducing alkyl, benzyl, or allyl groups. The reaction proceeds via a classical SN2 mechanism.

Causality & Experimental Choices:

  • Base: A non-nucleophilic base is required to deprotonate the N-H without competing in the SN2 reaction. Sodium hydride (NaH) is ideal as it generates hydrogen gas, driving the reaction forward. Potassium carbonate (K₂CO₃) is a milder, safer alternative suitable for more reactive alkyl halides.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is used to dissolve the ionic intermediates and reagents without interfering with the reaction.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) are most effective. Secondary halides may give lower yields due to steric hindrance and competing E2 elimination, while tertiary halides primarily lead to elimination.[6]

General Protocol for N-Alkylation: See Section 5.1 for the detailed step-by-step protocol.

EntryAlkyl HalideBaseSolventTypical Yield (%)
1IodomethaneNaHDMF>95
2Benzyl BromideK₂CO₃ACN85-95
3Ethyl BromoacetateNaHTHF80-90
4Allyl BromideK₂CO₃DMF88-96
N-Arylation

Introducing an aryl group onto the nitrogen requires more advanced methods, typically a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is the gold standard for this transformation.[7][8][9]

Causality & Experimental Choices:

  • Catalyst System: This reaction is not spontaneous and requires a catalyst to facilitate the C-N bond formation. A palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial. Ligands like XPhos or RuPhos stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step to form the product.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the this compound to form the active nucleophile and to facilitate the deprotonation of the intermediate Pd(II)-amine complex.[7]

  • Solvent: Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are used to ensure the stability of the catalytic species and allow for the necessary reaction temperatures.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for N-Arylation: See Section 5.2 for the detailed step-by-step protocol.

Part II: C-Functionalization Strategies

Modifying the carbon backbone is more challenging but offers a route to complex, three-dimensional structures. The primary target for C-functionalization is the α-carbon (C2/C6), which is flanked by both a carbonyl group and the ring oxygen.

α-Alkylation via Enolate Formation

The hydrogen atoms on the α-carbons are acidic due to the influence of the adjacent carbonyl group, allowing for deprotonation to form a nucleophilic enolate.[10] While less acidic than hydrogens in a β-dicarbonyl system (pKa 9-11), they are significantly more acidic than typical C-H bonds.[6][11]

Causality & Experimental Choices:

  • Base: A strong, sterically hindered, non-nucleophilic base is essential to irreversibly form the enolate without attacking the carbonyl carbons. Lithium diisopropylamide (LDA) is the base of choice. It is typically prepared in situ or purchased as a solution.

  • Temperature: The reaction must be conducted at low temperatures (-78 °C) to prevent side reactions, such as self-condensation or decomposition of the enolate.

  • Electrophile: Once formed, the enolate can be quenched with a range of electrophiles. Primary alkyl halides are effective for alkylation. Aldehydes and ketones can be used to form β-hydroxy adducts (an aldol-type reaction).

Caption: Experimental workflow for α-carbon functionalization via enolate.

General Protocol for α-Alkylation: See Section 5.3 for the detailed step-by-step protocol.

Modern C-H Functionalization

Direct C-H functionalization is an emerging field that avoids the need for pre-functionalization (i.e., enolate formation).[12] These methods often rely on transition-metal catalysis (e.g., Pd, Rh, Ir) where a directing group on the molecule guides the metal to a specific C-H bond.[13] For cyclic amines and amides, the nitrogen or a group attached to it can serve this directing role, enabling regioselective arylation, alkylation, or other modifications.[14][15][16] While specific protocols for this compound are still developing, this strategy represents the cutting edge for derivatizing heterocyclic systems.

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous reactions require careful handling of reagents under an inert atmosphere (Nitrogen or Argon).

Protocol: General N-Alkylation of this compound

Objective: To introduce an alkyl substituent at the N4 position.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., Benzyl Bromide, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried

  • Anhydrous Acetonitrile (ACN)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.15 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous ACN (50 mL) to the flask.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ACN (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol: Buchwald-Hartwig N-Arylation of this compound

Objective: To introduce an aryl substituent at the N4 position.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Setup (in glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), NaOtBu (135 mg, 1.4 mmol), and this compound (138 mg, 1.2 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110°C. Stir vigorously for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl this compound.

Protocol: α-Alkylation of N-Protected this compound

Objective: To introduce an alkyl substituent at the C2/C6 position. (Note: The nitrogen must be protected, e.g., as an N-benzyl derivative from protocol 5.1, to prevent it from being the primary site of deprotonation).

Materials:

  • N-Benzylthis compound (1.0 equiv)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 equiv), 2.5 M in hexanes

  • Alkyl iodide (e.g., Iodomethane, 1.2 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (e.g., 1.54 mL, 11 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (4.2 mL, 10.5 mmol) dropwise. Stir at -78°C for 15 min, then at 0°C for 30 min to form the LDA solution.

  • Enolate Formation: Cool the LDA solution back down to -78°C. In a separate flame-dried flask, dissolve N-benzylthis compound (2.05 g, 10 mmol) in anhydrous THF (30 mL). Transfer this solution dropwise via cannula to the LDA solution at -78°C. Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add iodomethane (0.75 mL, 12 mmol) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78°C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (30 mL). Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography to isolate the α-alkylated product.

References

Application Notes and Protocols: Morpholine-3,5-dione in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic properties.[2][3][4] This document provides a detailed guide to the application of morpholine-3,5-dione and its close analogs, specifically morpholine-2,5-diones, as versatile building blocks in the synthesis of novel peptidomimetics. We will delve into the strategic use of these scaffolds in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity.[5] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and application of these valuable synthetic intermediates.

Introduction: The Morpholine Scaffold in Peptidomimetic Design

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[5] Its incorporation into drug candidates has been shown to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters in drug design.[3] Morpholine-3,5-diones and their isomers, morpholine-2,5-diones, serve as conformationally constrained dipeptide isosteres. This structural rigidity can lead to higher receptor binding affinity and selectivity. The development of efficient synthetic routes to these scaffolds is therefore of significant interest to the medicinal chemistry community.[6][7]

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants.[8] The Ugi and Passerini reactions are preeminent examples of isocyanide-based MCRs that are exceptionally well-suited for the rapid generation of peptide-like molecules and are therefore central to the synthesis of peptidomimetic libraries.[5][9]

Synthetic Strategies for Morpholine-2,5-dione Scaffolds

While direct protocols for this compound in multicomponent reactions are not extensively reported, the closely related and synthetically accessible morpholine-2,5-diones are excellent starting points for peptidomimetic synthesis. An optimized and universal protocol for the synthesis of morpholine-2,5-diones from natural hydrophobic amino acids provides a reliable entry point.[3][10]

Rationale for the Two-Step Synthesis of Morpholine-2,5-diones

The most common and straightforward synthesis of morpholine-2,5-diones proceeds through a two-step sequence:

  • N-acylation of an amino acid: An α-amino acid is reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid intermediate. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the nucleophilic attack of the amino group.[10]

  • Intramolecular Cyclization: The N-(α-haloacyl)-α-amino acid intermediate undergoes intramolecular cyclization to form the morpholine-2,5-dione ring. This step is also base-mediated, with the carboxylate anion displacing the halide to form the ester linkage of the dione.[10]

This approach is advantageous due to the ready availability of a wide variety of natural and unnatural amino acids, allowing for the introduction of diverse side chains into the final peptidomimetic.

Detailed Protocol: Synthesis of Leucine-derived Morpholine-2,5-dione

This protocol is adapted from a high-yield procedure for the synthesis of morpholine-2,5-diones derived from hydrophobic amino acids.[3][10]

Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (Leu-Cl)

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
L-Leucine131.179.0 g68
Sodium Carbonate (Na₂CO₃)105.997.5 g70
Chloroacetyl chloride112.948.0 g70
Tetrahydrofuran (THF)-220 mL-

Procedure:

  • To a 500 mL round-bottom flask, add L-leucine (9.0 g, 68 mmol) and sodium carbonate (7.5 g, 70 mmol).

  • Add 200 mL of THF to the flask and stir the suspension vigorously at room temperature.

  • In a separate flask, dissolve chloroacetyl chloride (8.0 g, 70 mmol) in 20 mL of THF.

  • Add the chloroacetyl chloride solution dropwise to the leucine suspension over 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 5 hours.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with 50 mL of water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the solid from a minimal amount of hot ethyl acetate to obtain pure 2-(2-chloroacetamido)-4-methylpentanoic acid as white crystals.[10]

Step 2: Intramolecular Cyclization to 6-isobutylmorpholine-2,5-dione

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-(2-chloroacetamido)-4-methylpentanoic acid207.655.0 g24
Sodium Bicarbonate (NaHCO₃)84.016.5 g77
Dimethylformamide (DMF)-800 mL-

Procedure:

  • In a large reaction vessel, dissolve sodium bicarbonate (6.5 g, 77 mmol) in 720 mL of DMF and heat to 60°C with vigorous stirring.

  • Dissolve 2-(2-chloroacetamido)-4-methylpentanoic acid (5.0 g, 24 mmol) in 80 mL of DMF.

  • Add the solution of the N-acylated amino acid dropwise to the heated sodium bicarbonate solution over 8 hours.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 24 hours.

  • Cool the solution to 0°C and filter to remove the solid precipitate.

  • The filtrate contains the desired morpholine-2,5-dione. The product can be purified by removing the DMF under vacuum and subsequent recrystallization or chromatography.[3][10]

Application in Peptidomimetic Synthesis: The Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are excellent peptidomimetics.[2][11] A morpholine-2,5-dione can be incorporated into an Ugi reaction by first being converted into a suitable component, for instance, by ring-opening to generate an amino acid or carboxylic acid derivative. A more direct approach, though less documented, would involve using a derivative of the morpholine dione as one of the four components.

General Ugi Reaction Mechanism

The generally accepted mechanism for the Ugi reaction involves the following key steps:

  • Imine Formation: The aldehyde and amine components condense to form an imine.

  • Nucleophilic Attack: The isocyanide adds to the imine to form a nitrilium ion intermediate.

  • Acyl Transfer: The carboxylate component attacks the nitrilium ion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the final α-acylamino amide product.[5]

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid Adduct Acyl Adduct Carboxylic_Acid->Adduct Imine->Nitrilium_Ion Nitrilium_Ion->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

Hypothetical Protocol: Ugi Reaction with a Morpholine-2,5-dione Derivative

This protocol outlines a hypothetical approach where a ring-opened derivative of a morpholine-2,5-dione, presenting a carboxylic acid and a secondary amine, could be utilized in an Ugi reaction.

Reactants:

  • Morpholine-2,5-dione derived amino acid: Prepared by selective hydrolysis of one of the amide bonds of the dione.

  • Aldehyde: e.g., Isobutyraldehyde

  • Isocyanide: e.g., tert-Butyl isocyanide

  • Amine: e.g., Benzylamine

ComponentExampleMoles (mmol)
Morpholine-derived amino acid-1.0
Isobutyraldehyde72.11 g/mol 1.0
tert-Butyl isocyanide83.13 g/mol 1.0
Benzylamine107.15 g/mol 1.0
Solvent (Methanol)-5 mL

Procedure:

  • In a vial, dissolve the morpholine-derived amino acid (1.0 mmol) and benzylamine (1.0 mmol) in methanol (2 mL).

  • Add isobutyraldehyde (1.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired peptidomimetic.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful isocyanide-based multicomponent reaction that yields α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[8][9] This reaction is particularly useful for the synthesis of depsipeptides, which are peptides containing both amide and ester bonds.

General Passerini Reaction Mechanism

The Passerini reaction is believed to proceed through a non-ionic pathway, where hydrogen bonding plays a crucial role in a cyclic transition state. The reaction is typically fast in aprotic solvents at high concentrations.[4]

Passerini_Mechanism Aldehyde Aldehyde/Ketone Cyclic_Intermediate Cyclic Intermediate Aldehyde->Cyclic_Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Cyclic_Intermediate Isocyanide Isocyanide Isocyanide->Cyclic_Intermediate Product α-Acyloxy Amide Cyclic_Intermediate->Product

Caption: Generalized workflow of the Passerini three-component reaction.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in morpholine-2,5-dione synthesis Incomplete reaction; side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature. Use of a stronger, non-nucleophilic base for cyclization.
Ugi/Passerini reaction does not proceed Low reactivity of components; steric hindrance.Use a more reactive aldehyde or isocyanide. Increase reaction concentration. Consider microwave irradiation to accelerate the reaction.
Formation of multiple byproducts Side reactions of the starting materials or intermediates.Optimize the order of addition of reactants. Use a less nucleophilic solvent. Lower the reaction temperature.
Difficulty in purification Similar polarity of product and byproducts.Employ alternative purification techniques such as preparative HPLC or crystallization.

Conclusion

Morpholine-3,5-diones and their readily synthesized 2,5-dione isomers are valuable and versatile scaffolds for the construction of novel peptidomimetics. Their incorporation into complex molecules through powerful multicomponent reactions like the Ugi and Passerini reactions offers an efficient pathway to generate libraries of drug-like compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemical space of morpholine-based peptidomimetics in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Morpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Morpholine-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. This compound and its derivatives are critical building blocks in medicinal chemistry and materials science, particularly as monomers for the production of biodegradable polydepsipeptides.[1][2] Achieving high yields of pure monomer is paramount for successful downstream applications, yet the synthesis is often plagued by issues such as incomplete reactions, side-product formation, and purification difficulties.

This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, which is typically achieved via the intramolecular cyclization of an N-substituted precursor, such as N-(chloroacetyl)-glycine. The principles discussed here are analogous to the well-optimized synthesis of related morpholine-2,5-diones.[1][3]

❓ Question 1: My overall yield is consistently low, often below 30%. What are the primary factors I should investigate?

💡 Answer: Low yield is a multifaceted problem that can originate from either the formation of the acyclic precursor or the cyclization step itself.

  • Inefficient Precursor Synthesis: The first step, typically the reaction of an amino acid (like glycine) with an α-haloacetyl halide (e.g., chloroacetyl chloride), must be high-yielding. Incomplete acylation will directly reduce the amount of starting material available for cyclization. Ensure the reaction pH is controlled, as the free amino group must be available for nucleophilic attack. Using a weak base like Na₂CO₃ in a suitable solvent such as THF at room temperature can be effective.[1]

  • Suboptimal Cyclization Conditions: The intramolecular cyclization is the most critical and challenging step. Key parameters to control are:

    • Temperature: The reaction requires thermal energy to overcome the activation barrier for ring closure. However, excessively high temperatures (>120 °C) can promote intermolecular condensation (polymerization) or decomposition, leading to a dark, tarry reaction mixture.[1] A temperature of around 60-80 °C is often a good starting point for optimization.[1]

    • Reaction Time: This is a slow reaction that requires prolonged heating to proceed to completion. Reaction times of 24 hours or more are common.[1] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid byproduct formation from extended heating.

    • Base and Solvent: A suitable base is crucial to neutralize the hydrogen halide formed during cyclization. Sodium bicarbonate (NaHCO₃) is a common and effective choice. The solvent must be high-boiling and polar aprotic to dissolve the reactants, with DMF being a standard choice.[1]

Workflow for Diagnosing Low Yield

G start Low Yield Observed check_precursor Analyze Purity of Acyclic Precursor (e.g., N-(chloroacetyl)-glycine) via NMR/LC-MS start->check_precursor precursor_ok Precursor Purity >95%? check_precursor->precursor_ok reoptimize_precursor Re-optimize Precursor Synthesis: - Check pH/Base - Verify Reagent Purity - Adjust Stoichiometry precursor_ok->reoptimize_precursor No check_cyclization Focus on Cyclization Step precursor_ok->check_cyclization Yes incomplete_rxn Isolate Unreacted Precursor? check_cyclization->incomplete_rxn yes_incomplete Incomplete Reaction incomplete_rxn->yes_incomplete Yes no_incomplete Significant Byproducts/Decomposition? incomplete_rxn->no_incomplete No solution_incomplete Optimize for Completion: - Increase Reaction Time - Increase Temperature Incrementally - Verify Base Stoichiometry (≥3 eq.) yes_incomplete->solution_incomplete solution_byproducts Optimize for Selectivity: - Decrease Temperature - Screen Alternative Solvents - Use High-Dilution Conditions no_incomplete->solution_byproducts

Caption: Troubleshooting workflow for low yield.

❓ Question 2: My reaction stalls, leaving significant amounts of unreacted precursor. How can I drive the cyclization to completion?

💡 Answer: An incomplete reaction points to insufficient activation energy, suboptimal reagent stoichiometry, or unfavorable reaction kinetics.

  • High-Dilution Principle: The key to favoring the intramolecular cyclization over intermolecular polymerization is to run the reaction under high-dilution conditions. This is achieved by adding the precursor solution dropwise over a long period (e.g., 8 hours) to a large volume of the hot solvent/base mixture.[1] This keeps the instantaneous concentration of the precursor low, making it statistically more likely for a molecule to react with itself rather than another molecule.

  • Base Stoichiometry: The cyclization releases one equivalent of HCl, and the precursor itself may be acidic. Using a significant excess of a mild base like NaHCO₃ (typically 3 equivalents or more relative to the precursor) is critical to neutralize the acid generated and drive the equilibrium towards the product.[1]

  • Temperature and Time: As mentioned, these parameters are critical. If the reaction stalls at a given temperature (e.g., 60 °C), consider increasing it in 10 °C increments. Similarly, extending the total reaction time to 36 or 48 hours may be necessary, but this must be balanced against the risk of decomposition.

Reaction Pathway: Cyclization vs. Polymerization

G cluster_0 Desired Pathway cluster_1 Side Reaction Precursor N-(chloroacetyl)-glycine MD This compound (Monomer) Precursor->MD Intramolecular Cyclization (Favored by High Dilution) Precursor2 N-(chloroacetyl)-glycine Polymer Linear Polydepsipeptide (Oligomer/Polymer) Precursor2->Polymer Intermolecular Condensation (Favored by High Concentration)

Caption: Competing intramolecular vs. intermolecular reactions.

❓ Question 3: How can I effectively purify the final product? My crude material is difficult to crystallize and seems to degrade.

💡 Answer: Purification requires careful handling due to the hydrolytic sensitivity of the dione structure.

  • Work-up Procedure: After the reaction, cool the mixture to 0 °C and filter off the inorganic salts (e.g., NaCl, excess NaHCO₃). The solvent (DMF) must then be removed under high vacuum at a low temperature (<40 °C) to avoid product degradation.[1]

  • Liquid-Liquid Extraction: The resulting residue should be dissolved in a suitable organic solvent like ethyl acetate (EA) and washed thoroughly with water and brine to remove any remaining DMF and salts. Dry the organic phase meticulously with an anhydrous drying agent like MgSO₄ or Na₂SO₄.[1]

  • Recrystallization: This is the most effective method for obtaining high-purity this compound. Ethyl acetate is an excellent first choice for a recrystallization solvent.[1] Dissolve the crude solid in a minimum amount of hot EA and allow it to cool slowly. If crystallization is sluggish, adding a non-polar co-solvent like hexanes or petroleum ether can help induce precipitation.

  • Handling and Storage: The purified product is often a white crystalline solid.[2] It can be hygroscopic and susceptible to hydrolysis. It should be dried thoroughly under vacuum and stored in a desiccator or under an inert atmosphere at a low temperature (0-8 °C).[2]

FAQs: Quick Reference

  • What is the optimal temperature for cyclization? Start at 60 °C and optimize upwards. Temperatures above 120 °C should be avoided to prevent polymerization and decomposition.[1]

  • Which analytical techniques should I use to confirm my product? ¹H and ¹³C NMR are essential to confirm the cyclic structure and absence of precursor. FTIR can confirm the presence of ester and amide carbonyl groups. Elemental analysis is used to verify purity.[1]

  • Can I use a stronger base like NaOH or t-BuOK? Strong bases can promote side reactions, including hydrolysis of the ester linkage or deprotonation at the α-carbon, leading to racemization or other byproducts. A weak inorganic base like NaHCO₃ or Na₂CO₃ is generally preferred for this reaction.[1]

  • Is DMF the only solvent option? While DMF is the most commonly cited solvent, other high-boiling polar aprotic solvents like DMAc or NMP could be explored. However, DMF has a proven track record for this type of cyclization.[1]

Optimized Experimental Protocol

This protocol is an adapted, generalized procedure based on high-yield methods reported for analogous morpholine-2,5-diones.[1]

Step 1: Synthesis of N-(chloroacetyl)-glycine (Precursor)

  • In a 500 mL round-bottom flask, dissolve glycine (0.1 mol) and sodium carbonate (Na₂CO₃, 0.105 mol) in 200 mL of a THF/water (9:1) mixture.

  • Cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Dissolve chloroacetyl chloride (0.1 mol) in 20 mL of THF.

  • Add the chloroacetyl chloride solution dropwise to the glycine solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 5 hours.

  • Filter the reaction mixture to remove any inorganic solids.

  • Acidify the filtrate to pH 1-2 with concentrated HCl.

  • Extract the aqueous phase three times with ethyl acetate (100 mL each).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the precursor, which can be recrystallized from ethyl acetate/hexanes.

Step 2: Intramolecular Cyclization to this compound

  • Set up a 2 L three-neck flask equipped with a mechanical stirrer, a condenser, and an addition funnel.

  • Add sodium bicarbonate (NaHCO₃, 0.24 mol) and 720 mL of anhydrous DMF to the flask. Heat the mixture to 60 °C with vigorous stirring.

  • Dissolve the N-(chloroacetyl)-glycine precursor (0.08 mol) in 80 mL of anhydrous DMF and load it into the addition funnel.

  • Add the precursor solution dropwise to the hot DMF/NaHCO₃ slurry over a period of 8 hours.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional 24 hours.

  • Monitor the reaction progress via TLC (e.g., using a 9:1 DCM/Methanol mobile phase).

Step 3: Purification

  • Cool the reaction mixture to 0 °C and filter to remove all solid inorganic salts.

  • Transfer the filtrate to a round-bottom flask and remove the DMF by vacuum distillation at a temperature below 40 °C.

  • Dissolve the resulting residue in 200 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (3 x 100 mL) and then with saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a minimal amount of hot ethyl acetate to obtain pure this compound as a white crystalline solid.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimization Strategy & RationalePotential Pitfall
Temperature 60 °C[1]Increase in 10°C increments to improve rate.>120°C can cause decomposition/polymerization.[1]
Base NaHCO₃ (≥3 eq.)[1]Ensure sufficient excess to neutralize HCl and drive reaction.Insufficient base will stall the reaction. Strong bases may cause side reactions.
Concentration High Dilution[1]Slow, dropwise addition of precursor to a large solvent volume.High concentration favors intermolecular polymerization over cyclization.
Reaction Time 24-36 hours[1]Monitor by TLC/LC-MS to find the optimal endpoint.Excessive time can lead to product degradation, even at moderate temperatures.
Solvent Anhydrous DMF[1]Ensure solvent is dry to prevent hydrolysis of precursor/product.Water contamination can lead to low yields and ring-opened byproducts.

References

Technical Support Center: N-Alkylation of Morpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the N-alkylation of morpholine-3,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic workflow by understanding the underlying chemical principles and implementing field-proven solutions.

Introduction

The N-alkylation of this compound is a crucial transformation for accessing a diverse range of N-substituted derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. However, this seemingly straightforward reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. This guide will dissect the most common side reactions, explain their mechanistic origins, and provide detailed protocols to mitigate their occurrence.

Troubleshooting Guide: Navigating Common Side Reactions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem 1: My reaction is producing a significant amount of O-alkylated product alongside the desired N-alkylated product. How can I improve the N-selectivity?

Answer:

The competition between N-alkylation and O-alkylation is the most prevalent side reaction when working with this compound and other cyclic imides. The outcome of this competition is governed by the Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[1][2]

The enolate anion of this compound, formed upon deprotonation, is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center. Therefore, the choice of your alkylating agent and reaction conditions will dictate the selectivity.

Causality and Mitigation Strategies:

  • Nature of the Alkylating Agent:

    • Hard Alkylating Agents: Reagents like dimethyl sulfate, methyl triflate ("magic methyl"), and Meerwein's salt are considered "hard" electrophiles and will preferentially react at the hard oxygen center, leading to O-alkylation.[3]

    • Soft Alkylating Agents: Alkyl iodides are "soft" electrophiles and will favor reaction at the soft nitrogen center, promoting the desired N-alkylation. Alkyl bromides are intermediate in hardness, while alkyl chlorides are harder.[3]

  • Choice of Base and Solvent:

    • Strong, Non-nucleophilic Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to generate the enolate.

    • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed. The choice of solvent can influence the dissociation of the ion pair formed between the enolate and the counter-ion of the base, thereby affecting the reactivity of the N and O centers.

Troubleshooting Protocol for Selective N-Alkylation:

  • Optimize the Base and Solvent System:

    • Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF .

    • Alternatively, weaker bases like potassium carbonate (K₂CO₃) in DMF can also be effective, particularly with reactive alkylating agents.[4][5]

Visualizing the Competing Pathways:

G cluster_0 Deprotonation cluster_1 Alkylation Pathways This compound This compound Enolate Anion Enolate Anion This compound->Enolate Anion Base (e.g., NaH) N-Alkylated Product N-Alkylated Product Enolate Anion->N-Alkylated Product Soft Electrophile (e.g., R-I) O-Alkylated Product O-Alkylated Product Enolate Anion->O-Alkylated Product Hard Electrophile (e.g., R-OTf)

Caption: Competing N- and O-alkylation pathways of this compound.

Problem 2: I am observing a second alkyl group being added to my product, resulting in a dialkylated species. How can I prevent this over-alkylation?

Answer:

While less common than O-alkylation, dialkylation can occur, especially with highly reactive alkylating agents or under forcing conditions. This typically happens after the initial desired N-alkylation, where the product itself can be deprotonated and undergo a second alkylation.

Causality and Mitigation Strategies:

  • Stoichiometry: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the less favorable second alkylation to occur.

  • Basicity: A large excess of a strong base can lead to the deprotonation of the mono-alkylated product, making it susceptible to further reaction.

Troubleshooting Protocol to Minimize Dialkylation:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Avoid using a large excess.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Monitor the Reaction Progress: Closely follow the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.

  • Moderate Reaction Conditions: If dialkylation is still observed, try running the reaction at a lower temperature.

Visualizing the Reaction Sequence:

G This compound This compound Mono-N-alkylated Product Mono-N-alkylated Product This compound->Mono-N-alkylated Product 1. Base 2. R-X (1 equiv) Dialkylated Product Dialkylated Product Mono-N-alkylated Product->Dialkylated Product 1. Base (excess) 2. R-X (excess)

Caption: Sequential alkylation leading to the dialkylated side product.

Problem 3: My reaction is not proceeding to completion, and I am recovering starting material along with some unidentifiable polar byproducts. What could be happening?

Answer:

Incomplete conversion coupled with the formation of polar byproducts often suggests decomposition of the starting material or product under the reaction conditions. The ester and amide functionalities within the this compound ring are susceptible to hydrolysis or other base-mediated degradation pathways, especially at elevated temperatures or with strong bases.[6]

Causality and Mitigation Strategies:

  • Base-Mediated Hydrolysis: Strong bases, especially in the presence of trace amounts of water, can catalyze the hydrolysis of the ester and amide bonds, leading to ring-opening.

  • Thermal Decomposition: Prolonged heating can lead to the decomposition of the this compound ring.

  • Incomplete Deprotonation: If the base is not strong enough or is not used in sufficient quantity, the starting material will not be fully converted to the reactive enolate, leading to incomplete reaction.

Troubleshooting Protocol to Prevent Decomposition:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Traces of water can lead to hydrolysis.

  • Choice of Base: If using a very strong base like sodium hydride, ensure it is of good quality and used in an appropriate amount (typically 1.1-1.2 equivalents). For less reactive systems, a milder base like potassium carbonate may be sufficient and less prone to causing decomposition.[4][5]

  • Moderate Temperature: Avoid excessive heating. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor for the appearance of byproducts by TLC.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress and work it up as soon as the starting material is consumed.

Visualizing the Degradation Pathway:

G This compound This compound Ring-Opened Byproducts Ring-Opened Byproducts This compound->Ring-Opened Byproducts Strong Base (e.g., NaOH) H₂O, Heat

Caption: Potential base-mediated decomposition of the this compound ring.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a phase-transfer catalyst for the N-alkylation of this compound?

    • A1: Yes, phase-transfer catalysis (PTC) can be an effective method for the N-alkylation of amides and lactams.[7] A typical PTC system would involve a base like potassium carbonate or potassium hydroxide, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and a non-polar solvent. This can be a good alternative to using strong bases in anhydrous polar aprotic solvents.

  • Q2: What is the best way to purify the N-alkylated product from the reaction mixture?

    • A2: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent will depend on the nature of the alkyl group introduced. A mixture of hexanes and ethyl acetate is a common starting point. It is also important to effectively remove the solvent used in the reaction (e.g., DMF) during the workup, usually by washing with water or brine.

  • Q3: Does steric hindrance on the alkylating agent affect the reaction?

    • A3: Yes, highly sterically hindered alkylating agents (e.g., secondary or tertiary alkyl halides) will react much slower or not at all under standard S(_N)2 conditions. In such cases, you may need to use more forcing conditions (higher temperature, stronger base), which can increase the risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
O-Alkylation Use of "hard" alkylating agent.Switch to a "soft" alkylating agent (e.g., alkyl iodide).
Dialkylation Excess alkylating agent or base, prolonged reaction time.Use a slight excess of alkylating agent, add it slowly, and monitor the reaction closely.
Decomposition Presence of water, strong base, high temperature.Ensure anhydrous conditions, use a milder base if possible, and avoid excessive heating.
Low Yield Incomplete deprotonation, unreactive alkylating agent.Use a stronger base, switch to a more reactive alkylating agent (I > Br > Cl), or increase the temperature cautiously.

References

Technical Support Center: Optimization of Reaction Conditions for Morpholine-3,5-dione Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Morpholine-3,5-dione (M35D) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful polymerization outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the ring-opening polymerization (ROP) of this compound and its derivatives.

Issue: Low Polymer Molecular Weight and/or Broad Polydispersity (Đ > 1.5)

Possible Causes:

  • Initiator/Catalyst Inefficiency: The chosen initiator or catalyst may have low activity for the ROP of morpholine-2,5-diones. While catalysts commonly used for lactides are a starting point, they may not be optimal for this class of monomers.[1] For instance, Sn(II) octoate, a common catalyst for lactide polymerization, often results in low molecular weight oligomers with morpholine-2,5-dione derivatives.[1]

  • Chain Termination Reactions: Undesirable side reactions can terminate the growing polymer chains prematurely. Reactions with impurities in the monomer or solvent, or side reactions with the catalyst itself, can lead to kinetically-inert products that halt polymerization.[1]

  • Uncontrolled Polymerization: Certain catalytic systems, such as organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) used alone, can lead to uncontrolled polymerizations, resulting in a mix of linear and cyclic polymers with broad molecular weight distributions.[2][3]

  • High Polymerization Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and depolymerization, leading to lower molecular weights.

Troubleshooting Steps & Solutions:

  • Catalyst System Optimization:

    • Organocatalysts: Consider using a binary catalytic system. The combination of an organobase like DBU or TBD with a thiourea (TU) co-catalyst has been shown to provide excellent control over the polymerization of morpholine-2,5-dione derivatives, yielding polymers with controlled molecular weights and low dispersities (Đ = 1.13−1.18).[4] The amount of thiourea is critical for achieving good control.[4]

    • Metal-Based Catalysts: While some common metal catalysts show low activity, discrete amino-alkoxy-bis(phenolate) yttrium initiators have been shown to promote the ROP of (3S,6S)-dimethyl-2,5-morpholinedione via a coordination-insertion mechanism.[5] However, reaction conditions such as temperature need to be optimized.

  • Monomer and Solvent Purity:

    • Ensure the monomer is of high purity. Recrystallization is a common method for purifying morpholine-2,5-dione monomers.

    • Use anhydrous solvents to prevent premature termination by water.

  • Reaction Temperature and Time:

    • Lowering the polymerization temperature and extending the reaction time can lead to higher molecular weights. For example, in the copolymerization of 3(S)-Methyl-Morpholine-2,5-dione, lower temperatures and longer times resulted in significantly higher molecular weights (up to 94,500 with 75% yield).[6]

    • Monitor the reaction kinetics to determine the optimal reaction time and avoid prolonged exposure to high temperatures that could lead to degradation.

Issue: Low Polymerization Yield

Possible Causes:

  • Poor Monomer Conversion: The polymerization may not be proceeding to completion due to catalyst deactivation, unfavorable reaction equilibrium, or insufficient reaction time.

  • Depolymerization: At elevated temperatures, a competing depolymerization reaction can occur, reducing the overall yield of the polymer.

  • Sub-optimal Monomer-to-Initiator Ratio: An incorrect ratio can lead to incomplete initiation or a low degree of polymerization.

Troubleshooting Steps & Solutions:

  • Optimize Reaction Conditions:

    • Temperature: As with molecular weight control, adjusting the temperature is crucial. For some systems, a moderate temperature (e.g., 60-100°C) is necessary to achieve reasonable conversion rates without significant depolymerization.[5]

    • Time: Allow sufficient time for the polymerization to reach high conversion. Monitor monomer consumption over time using techniques like ¹H NMR.

  • Catalyst Selection and Concentration:

    • Experiment with different catalysts known to be effective for ROP of similar cyclic esters and amides.

    • Adjust the catalyst concentration. A higher catalyst loading can increase the rate of polymerization but may also lead to more side reactions.

  • Purification of Monomer: Impurities in the monomer can inhibit the catalyst. Ensure the monomer is pure before polymerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ring-opening polymerization of this compound?

The ring-opening polymerization (ROP) of this compound and its derivatives typically proceeds via a coordination-insertion mechanism with metal-based catalysts or a nucleophilic/anionic mechanism with organocatalysts.[5] The polymerization involves the cleavage of the ester bond in the six-membered ring, leading to the formation of a linear polydepsipeptide, which is an alternating copolymer of an α-hydroxy acid and an α-amino acid.[2][3]

Q2: What are the most common catalysts used for this compound polymerization?

A variety of catalysts have been explored for the ROP of morpholine-2,5-diones:

  • Organocatalysts: Binary systems of an organobase (e.g., DBU, TBD) and a thiourea co-catalyst are highly effective for achieving controlled polymerization.[2][3][4]

  • Tin-Based Catalysts: Stannous octoate (Sn(Oct)₂) is a widely used catalyst, although it may lead to lower molecular weight polymers with some morpholine-2,5-dione derivatives.[1][6]

  • Yttrium-Based Catalysts: Discrete amino-alkoxy-bis(phenolate) yttrium complexes have shown promise as initiators.[5]

Q3: What solvents are suitable for the polymerization of this compound?

The choice of solvent depends on the specific catalyst system and the desired reaction temperature. Common solvents include:

  • Toluene: Often used for polymerizations with metal-based catalysts.[5]

  • Tetrahydrofuran (THF): While a common solvent for ROP, it can sometimes have a detrimental effect on the reaction rate with certain metal complexes due to competitive coordination.[5]

  • Bulk Polymerization: In some cases, the polymerization can be carried out in the absence of a solvent (in bulk) at elevated temperatures.[7]

Q4: How does the substituent on the this compound ring affect polymerization?

The nature and position of substituents on the morpholine-2,5-dione ring can significantly influence its polymerizability and the properties of the resulting polymer. For example, bulky side groups can hinder H-bonding between polymer chains, leading to a reduction in the glass transition temperature (Tg).[6]

Section 3: Experimental Protocols

General Protocol for Controlled Organocatalyzed Ring-Opening Polymerization

This protocol is based on the use of a DBU/thiourea binary catalytic system for the controlled ROP of a substituted morpholine-2,5-dione (MD).[4]

Materials:

  • Substituted Morpholine-2,5-dione (MD) monomer (e.g., 3S-(isobutyl)morpholine-2,5-dione)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiourea (TU) co-catalyst

  • Benzyl alcohol (initiator)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, add the MD monomer to a dried reaction vessel.

  • Dissolve the monomer in the anhydrous solvent.

  • Add the desired amount of benzyl alcohol initiator.

  • In a separate vial, prepare a stock solution of DBU and TU in the anhydrous solvent.

  • Add the catalyst/co-catalyst solution to the monomer solution to initiate the polymerization.

  • Stir the reaction mixture at room temperature for the desired time (e.g., 5-10 minutes for rapid polymerizations).[4]

  • Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation:

Entry[M]/[I][M]/[C]Time (min)Conv. (%)Mn,exp ( kg/mol )Đ
1505005958.11.13
21001000109815.21.15
32002000109725.21.18
Note: [M] = Monomer, [I] = Initiator, [C] = Catalyst. This table is illustrative and actual results will vary based on the specific monomer and conditions.
Protocol for Monomer Synthesis: Cyclization of N-(α-haloacyl)-α-amino acid

This is a common two-step route for the synthesis of morpholine-2,5-dione monomers.[8][9]

Step 1: Synthesis of N-(α-haloacyl)-α-amino acid (ANX)

  • Dissolve the desired amino acid in a suitable solvent (e.g., aqueous NaOH).

  • Cool the solution in an ice bath.

  • Slowly add an α-halogenated acyl halide (e.g., chloroacetyl chloride) and a base (e.g., NaOH solution) simultaneously, maintaining a low temperature and basic pH.

  • After the addition is complete, stir the reaction mixture at room temperature.

  • Acidify the solution to precipitate the ANX product.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Cyclization to Morpholine-2,5-dione

  • Dissolve the ANX in a high-boiling polar aprotic solvent like dimethylformamide (DMF) under highly dilute conditions.[8]

  • Add a base (e.g., NaHCO₃).[8]

  • Heat the reaction mixture (e.g., 60-110 °C) with vigorous stirring for an extended period (e.g., 24 hours).[8]

  • Cool the reaction, filter off any solids, and remove the solvent under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).

Section 4: Visualizations

Workflow for Troubleshooting Low Molecular Weight Polymer

G start Low Molecular Weight and/or Broad Đ cause1 Initiator/Catalyst Inefficiency start->cause1 cause2 Chain Termination Reactions start->cause2 cause3 Uncontrolled Polymerization start->cause3 cause4 High Polymerization Temperature start->cause4 solution1 Optimize Catalyst System (e.g., use DBU/TU) cause1->solution1 solution2 Purify Monomer and Solvent cause2->solution2 solution3 Use Controlled Polymerization Technique cause3->solution3 solution4 Lower Reaction Temperature and Extend Reaction Time cause4->solution4

Caption: Troubleshooting workflow for low molecular weight polymer.

General Ring-Opening Polymerization Mechanism

G Monomer This compound (Monomer) Propagation Propagation: Ring-Opening & Insertion Monomer->Propagation Initiator Initiator (e.g., Benzyl Alcohol) ActiveSpecies Active Initiating Species Initiator->ActiveSpecies Activation Catalyst Catalyst (e.g., DBU/TU) Catalyst->ActiveSpecies ActiveSpecies->Propagation Propagation->Propagation Repeat n times Polymer Polydepsipeptide (Polymer) Propagation->Polymer Chain Growth

Caption: Simplified ROP mechanism for this compound.

References

Preventing degradation of Morpholine-3,5-dione during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Morpholine-3,5-dione. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this critical reagent throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Introduction to this compound Stability

This compound is a heterocyclic compound featuring both an amide and an ester functional group within its cyclic structure. This unique arrangement dictates its chemical reactivity and stability profile. While amides are generally stable, the presence of the ester linkage makes the molecule susceptible to hydrolysis, particularly under non-optimal storage conditions.[1][2] Understanding and mitigating the factors that contribute to degradation are paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 0-8°C in a tightly sealed container.[3][4] The low temperature minimizes the rate of potential degradation reactions. The container should be opaque to protect the compound from light, and the atmosphere inside should be inert (e.g., argon or nitrogen) to prevent oxidation and moisture-driven hydrolysis.

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway is hydrolysis of the ester bond, which leads to the opening of the ring structure. This reaction can be catalyzed by the presence of moisture, as well as acidic or basic contaminants. The amide bond is significantly more stable and less likely to hydrolyze under typical storage conditions.[1]

Q3: How can I detect degradation of my this compound sample?

Visual inspection for changes in color (from off-white) or texture (clumping) can be an initial indicator.[3] For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the parent compound and its degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes indicative of degradation.[3]

Q4: Can I store this compound at room temperature for short periods?

While short-term exposure to room temperature is unlikely to cause significant immediate degradation, it is strongly advised against for routine storage. Elevated temperatures will accelerate the rate of any potential hydrolytic degradation, especially if moisture is present. For transportation or brief periods on the lab bench, keeping the compound in a desiccator and minimizing the time outside of refrigerated conditions is recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe variability in reaction yields or product purity when using different batches or older stock of this compound.

  • Potential Cause: This is a classic sign of reagent degradation. The actual concentration of the active this compound in your stock may be lower than expected due to hydrolysis.

  • Solution Workflow:

    • Purity Assessment: Analyze an aliquot of your this compound stock using a validated stability-indicating HPLC method to determine its purity.[5][6]

    • Comparison: If possible, compare the results with the certificate of analysis from the supplier or with data from a freshly opened container.

    • Quarantine and Replace: If significant degradation is confirmed, quarantine the affected stock and replace it with a new, verified batch.

    • Review Storage Protocol: Re-evaluate your laboratory's storage procedures to ensure they align with the recommended guidelines (see FAQ Q1).

    Experimental Protocol: Purity Assessment by HPLC

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18 reverse-phase column.

    • Detection: UV spectrophotometry at an appropriate wavelength (determined by UV scan).

    • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks corresponding to degradation products, and a decrease in the area of the main peak.

Issue 2: Physical Changes in the Stored Compound
  • Symptom: The off-white crystalline solid has become discolored, clumpy, or has a noticeable odor.[3]

  • Potential Cause: These changes often indicate significant chemical degradation. Clumping suggests moisture absorption, which can accelerate hydrolysis. Discoloration may result from the formation of degradation byproducts or oxidation.

  • Logical Troubleshooting Steps:

    start Physical Change Observed check_moisture Assess for Moisture (Clumping, Tacky Texture) start->check_moisture check_color Assess for Discoloration (Yellowing, Browning) start->check_color quarantine Quarantine the Batch Do Not Use check_moisture->quarantine check_color->quarantine analyze Perform Analytical Purity Test (e.g., HPLC, NMR) quarantine->analyze discard Discard if Purity is Compromised analyze->discard Degradation Confirmed review_storage Review Storage Conditions (Container Seal, Inert Gas) analyze->review_storage Purity Acceptable discard->review_storage implement_changes Implement Corrective Actions (New Containers, Desiccants) review_storage->implement_changes end Problem Resolved implement_changes->end

    Caption: Troubleshooting workflow for physical changes.

Visualization of Degradation and Prevention

Primary Degradation Pathway

The primary mechanism of degradation for this compound is the hydrolysis of the ester linkage, which results in ring-opening to form N-(carboxymethyl)glycine.

cluster_0 Degradation Pathway M35D This compound DegradationProduct N-(carboxymethyl)glycine M35D->DegradationProduct + H₂O (Hydrolysis) storage Optimal Storage of This compound temp Temperature Control (0-8°C) storage->temp moisture Moisture Exclusion (Tightly Sealed Container) storage->moisture atmosphere Inert Atmosphere (Argon or Nitrogen) storage->atmosphere light Light Protection (Opaque Container) storage->light

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholine-3,5-dione related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to address common challenges.

I. Synthesis and Reaction Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and its subsequent reactions.

Question: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of morpholine derivatives are a frequent issue stemming from several factors. The synthesis of the morpholine-2,5-dione ring, a related structure, typically involves methods like the cyclization of N-(α-haloacyl)-α-amino acid salts, intramolecular transesterification, or cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids.[1][2] The cyclization of N-(α-haloacyl)-α-amino acid salts is often reported to give higher yields.[1][2]

Causality and Solutions:

  • Inadequate Temperature Control: The cyclization reaction is often temperature-sensitive. For instance, in the synthesis of a leucine-derived morpholine-2,5-dione, a reaction temperature of 60°C was found to be optimal, while at 25°C, no product was detected.[3] Conversely, excessively high temperatures can lead to product decomposition and the formation of side products.[4]

    • Recommendation: Utilize a calibrated thermometer and a reliable heating mantle to maintain a stable and optimal temperature throughout the reaction. A slight deviation of 10-15°C can significantly impact the yield.[4]

  • Insufficient Reaction Time: Cyclization reactions can be slow and require sufficient time for completion. For a leucine-derived morpholine-2,5-dione, the reaction was stirred for 24 hours after the addition of the reactant.[3]

    • Recommendation: Ensure the reaction proceeds for the recommended duration as specified in the protocol. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Improper Stoichiometry and Reagent Concentration: The molar ratios of reactants and the concentration of catalysts or bases are critical. For example, in the synthesis of a morpholine-2,5-dione, sodium bicarbonate (NaHCO₃) was used as a base, and using a different base like triethylamine (TEA) did not improve the yield.[3]

    • Recommendation: Carefully verify the stoichiometry and concentrations of all reagents. Ensure accurate measurements and use high-purity starting materials.

  • Inefficient Purification: this compound, like many heterocyclic compounds, may be sensitive to the purification method. The choice of solvent for extraction and recrystallization is crucial for obtaining a pure product with a good yield.

    • Recommendation: For purification, techniques such as recrystallization or column chromatography may be employed. The choice of solvent will depend on the solubility of the product and impurities. For a leucine-derived morpholine-2,5-dione, recrystallization in ethyl acetate was used.[3]

Question: The final product of my synthesis is discolored (e.g., dark). How can I prevent this and purify my product?

Answer:

Discoloration, often appearing as a dark or brownish hue, typically indicates the presence of impurities due to side reactions or decomposition of starting materials or the product itself.

Causality and Solutions:

  • High Reaction Temperatures: As mentioned previously, excessive heat can lead to charring and the formation of colored byproducts.[4]

    • Recommendation: Maintain the reaction temperature within the optimal range. If the reaction is highly exothermic, consider using an ice bath for cooling and adding reagents dropwise.

  • Air Sensitivity: Some reagents or intermediates might be sensitive to air and can oxidize, leading to colored impurities.

    • Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially when using air-sensitive reagents.[5]

  • Purification Strategies:

    • Activated Carbon (Charcoal) Treatment: For minor color impurities, treating a solution of the crude product with activated carbon can be effective. The carbon adsorbs the colored impurities, which can then be removed by filtration.

    • Recrystallization: This is a powerful technique for removing impurities. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system will need to be developed to effectively separate the desired product from the colored impurities.

II. Product Handling and Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

Question: What are the optimal storage conditions for this compound to ensure its stability?

Answer:

The stability of this compound is critical for reproducible experimental results. While specific stability data for this compound is not extensively detailed in the provided search results, general guidelines for similar heterocyclic compounds can be applied.

Recommendations:

  • Temperature: Store at 0-8°C.[6]

  • Atmosphere: Store in a tightly closed container to prevent moisture absorption, as morpholine compounds can be hygroscopic.[4] For long-term storage, consider storing under an inert atmosphere.

  • Light: Protect from light, as some organic compounds can degrade upon exposure to UV light. Amber vials or storage in a dark place is recommended.

Parameter Recommended Condition Rationale
Temperature0-8°C[6]To minimize degradation and side reactions.
AtmosphereTightly sealed container, inert gas for long-term storageTo prevent moisture absorption and oxidation.
LightProtect from light (e.g., amber vial)To prevent photodegradation.

III. Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Question: What analytical techniques are best suited for characterizing this compound?

Answer:

A combination of spectroscopic and chromatographic methods is typically employed for the comprehensive characterization of organic compounds like this compound.

Recommended Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, which is crucial for confirming the structure.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. For a related morpholine-2,5-dione derivative, ¹H and ¹³C NMR were used for structural confirmation.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the determination of morpholine.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. For a morpholine-2,5-dione derivative, FTIR spectroscopy was used for characterization.[3]

  • Elemental Analysis: Determines the elemental composition (C, H, N, O) of the compound, which can be used to confirm the molecular formula. This was used to attest to the purity of a morpholine-2,5-dione derivative.[3]

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds. The melting point of this compound is reported to be 142-145 °C.[8]

IV. Experimental Workflows and Diagrams

Visualizing the experimental process can aid in understanding and troubleshooting.

General Synthesis Workflow for Morpholine-diones

The synthesis of morpholine-dione structures often follows a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a morpholine-2,5-dione from an amino acid, which shares principles applicable to this compound synthesis.[3][9]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification start Amino Acid + α-Haloacyl Halide step1 Reaction in suitable solvent with base (e.g., NaHCO₃) start->step1 product1 N-(α-haloacyl)-α-amino acid (ANX Intermediate) step1->product1 step2 Heating in a suitable solvent (e.g., DMF) with base product1->step2 product2 Crude Morpholine-dione step2->product2 step3 Recrystallization or Column Chromatography product2->step3 final_product Pure Morpholine-dione step3->final_product

Caption: Generalized workflow for the synthesis of morpholine-diones.

Troubleshooting Logic for Low Yield in Synthesis

When faced with a low yield, a systematic approach to troubleshooting is essential.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in Synthesis cause1 Incorrect Temperature start->cause1 cause2 Insufficient Reaction Time start->cause2 cause3 Improper Stoichiometry start->cause3 cause4 Inefficient Purification start->cause4 solution1 Calibrate thermometer, optimize temperature cause1->solution1 solution2 Monitor reaction (TLC/LC-MS), extend reaction time cause2->solution2 solution3 Verify calculations, use high-purity reagents cause3->solution3 solution4 Optimize purification method (solvent, technique) cause4->solution4

References

Technical Support Center: Scaling the Synthesis of N-Substituted Morpholine-3,5-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-substituted Morpholine-3,5-diones. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, ensuring you can troubleshoot effectively and scale your reactions with confidence.

Section 1: Synthesis Overview and Core Mechanism

N-substituted morpholine-3,5-diones are heterocyclic compounds of significant interest. Their synthesis typically involves the formation of an N-substituted iminodiacetic acid precursor, followed by a cyclization step. A highly analogous and well-documented synthesis is that of morpholine-2,5-diones, which involves the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid (ANX) intermediate, which is then cyclized.[1][2] The principles of this two-step process—acylation followed by intramolecular cyclization—are directly applicable to morpholine-3,5-dione synthesis and provide a robust framework for understanding the challenges of scale-up.

The key transformation is the intramolecular cyclization, which forms the core dione structure. This step is critical and often presents the most significant challenges during scale-up.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization & Scale-Up A N-Substituted Iminodiacetic Acid B Dehydrating Agent (e.g., Acetic Anhydride) + Heat A->B Reaction Conditions (Critical for Scale-Up) C N-Substituted This compound B->C Product Formation & Isolation Start Problem: Low Yield at Scale Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product Degradation? Start->Cause2 Cause3 Purification Loss? Start->Cause3 Sol1a Increase Reaction Time/Temperature Cause1->Sol1a Sol1b Verify Reagent Purity & Stoichiometry Cause1->Sol1b Sol2a Improve Temperature Control (Jacket Cooling) Cause2->Sol2a Sol2b Control Reagent Addition Rate Cause2->Sol2b Sol3a Optimize Crystallization (Solvent, Temp) Cause3->Sol3a Sol3b Evaluate Alternative Purification Methods Cause3->Sol3b cluster_setup Reactor Setup cluster_addition Controlled Addition (High Dilution) cluster_reaction Reaction & Workup A 1. Charge large reactor with NaHCO₃ and DMF. B 2. Heat mixture to 60°C with vigorous stirring. A->B D 4. Add ANX solution dropwise to heated reactor over 8 hours. C 3. Dissolve ANX precursor in separate flask with DMF. C->D E 5. Stir at 60°C for an additional 24 hours. D->E F 6. Cool to 0°C and filter to remove solids. E->F G 7. Purify product from filtrate (e.g., Crystallization). F->G

References

Technical Support Center: Characterization of Morpholine-3,5-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of morpholine-3,5-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

I. Synthesis and Purification Pitfalls

The synthesis of the this compound ring, a six-membered heterocycle containing both an amide and an ester group, presents unique challenges. The inherent reactivity of these functional groups can lead to side reactions, low yields, and purification difficulties.

FAQ 1: My this compound synthesis is resulting in low yields and a dark-colored crude product. What are the likely causes and how can I optimize the reaction?

Low yields and the formation of dark, tarry side products are common issues in the synthesis of morpholine derivatives, often stemming from inadequate control over reaction parameters.

Potential Causes & Troubleshooting Workflow:

Potential Cause Explanation Recommended Solution
Inadequate Temperature Control The cyclization reaction often requires high temperatures (e.g., 180-210°C) to drive the dehydration process. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to charring and decomposition.Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature within the optimal range. A temperature fluctuation of even 10-15°C can significantly impact the yield.
Insufficient Reaction Time The intramolecular cyclization to form the dione ring can be a slow process, often requiring prolonged heating (15 hours or more) to reach completion.Ensure the reaction is allowed to proceed for the full recommended time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) if possible.
Improper Acid Concentration Concentrated acids like sulfuric or hydrochloric acid are often used as catalysts and dehydrating agents. Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction.Carefully verify the concentration of the acid and ensure the correct stoichiometric amount is used as per the established protocol.
Inefficient Purification Morpholine and its derivatives can be hygroscopic, readily absorbing moisture from the air. Incomplete drying of the crude product will lead to lower purity and can affect the final yield calculation.Thoroughly dry the crude product before purification. For example, using a strong drying agent like potassium hydroxide (KOH) can be effective. Subsequent purification by careful fractional distillation or recrystallization is crucial.
FAQ 2: I am struggling with the purification of my N-substituted morpholine-2,5-dione. What are the best practices?

The purification of morpholine-2,5-diones is critical, especially when they are intended for applications like ring-opening polymerization where purity directly impacts the polymer's properties.

Step-by-Step Purification Protocol (Recrystallization):

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. For many morpholine-2,5-diones, ethyl acetate has been shown to be an effective recrystallization solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent.

dot

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_final Final Product Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize with Charcoal (optional) Dissolve->Decolorize Filter Hot Filtration Decolorize->Filter Crystallize Slow Cooling & Crystallization Filter->Crystallize Isolate Isolate & Wash Crystals Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound compounds.

II. Analytical Characterization Challenges

Accurate characterization of this compound compounds is essential to confirm their structure and purity. However, their unique chemical nature can lead to misinterpretation of analytical data.

FAQ 3: My ¹H NMR spectrum of a this compound derivative shows complex splitting patterns. How can I confidently assign the protons?

The morpholine ring typically exists in a chair or boat conformation, which can lead to complex splitting patterns in the ¹H NMR spectrum due to the different chemical environments of axial and equatorial protons.

Key Considerations for NMR Analysis:

  • Conformational Isomers: At room temperature, the morpholine ring may be undergoing rapid conformational changes, leading to broadened signals. Lowering the temperature of the NMR experiment can sometimes "freeze out" these conformations, resulting in sharper signals that are easier to interpret.

  • 2D NMR Techniques: To unambiguously assign the protons, it is highly recommended to use 2D NMR techniques:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall structure.

  • Typical Chemical Shifts: In the ¹H NMR spectrum of morpholine-2,5-dione, the protons on the carbon adjacent to the oxygen (C6) typically appear at a different chemical shift than the protons on the carbon adjacent to the nitrogen (C3). For example, in the ¹³C NMR spectrum of MD(Leu), the carbonyls of the ester and amide moieties appear at 167.3 and 166.4 ppm, respectively, while the carbons at positions 3 and 6 on the ring have chemical shifts at 51.9 and 67.5 ppm.

dot

NMR_Troubleshooting Complex_Spectrum Complex ¹H NMR Spectrum Broad_Signals Broad Signals Complex_Spectrum->Broad_Signals Overlapping_Signals Overlapping Signals Complex_Spectrum->Overlapping_Signals Ambiguous_Assignments Ambiguous Assignments Complex_Spectrum->Ambiguous_Assignments Solution_VT Variable Temperature NMR Broad_Signals->Solution_VT Solution_COSY ¹H-¹H COSY Overlapping_Signals->Solution_COSY Solution_HSQC ¹H-¹³C HSQC Ambiguous_Assignments->Solution_HSQC Solution_HMBC ¹H-¹³C HMBC Ambiguous_Assignments->Solution_HMBC

Caption: Troubleshooting complex NMR spectra of morpholine-3,5-diones.

FAQ 4: I am observing unexpected fragments in the mass spectrum of my this compound. Could the ring be opening?

Yes, the this compound ring can be susceptible to ring-opening, especially under certain conditions or during ionization in a mass spectrometer.

Common Ring-Opening Pathways:

  • Hydrolysis: The ester and amide bonds in the this compound ring are susceptible to hydrolysis, particularly in the presence of acid or base. This can lead to the formation of linear amino acids.

  • Oxidative Cleavage: Oxidative conditions can lead to the cleavage of C-C or C-N bonds within the ring.

  • In-source Fragmentation (Mass Spectrometry): During mass spectrometry analysis (e.g., electrospray ionization or electron ionization), the molecule can fragment. Common fragmentation patterns for morpholine derivatives include the loss of the morpholine core or cleavage of the amide bond.

Troubleshooting Unexpected Mass Spectra:

Observation Potential Cause Recommendation
M+18 Peak (or higher) Adduct formation with water from residual moisture.Ensure the sample is thoroughly dried before analysis.
Fragments corresponding to linear amino acids Hydrolysis of the dione ring.Check the stability of the compound in the solvent used for analysis. Consider using a less protic solvent if possible.
Unusual fragmentation patterns In-source fragmentation.Vary the ionization energy or use a softer ionization technique (e.g., chemical ionization) to minimize fragmentation.

III. Stability and Degradation

The stability of the this compound ring is a critical consideration, especially for applications in drug delivery and materials science where long-term stability is required.

FAQ 5: My purified this compound seems to be degrading over time, even when stored in what I thought were standard conditions. What are the primary degradation pathways and how can I improve stability?

Morpholine-3,5-diones can be susceptible to degradation, primarily through hydrolysis of the ester and amide linkages.

Primary Degradation Pathways:

  • Hydrolysis: The presence of moisture can lead to the opening of the dione ring to form the corresponding N-(carboxymethyl)amino acid. This process can be accelerated by acidic or basic conditions.

  • Ring-Opening Polymerization: Some morpholine-2,5-diones can undergo ring-opening polymerization, especially in the presence of catalysts or initiators.

Recommendations for Enhancing Stability:

  • Storage Conditions: Store purified this compound compounds in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and oxygen. Storage at low temperatures (-20°C) is also recommended.

  • Solvent Choice: When preparing solutions, use anhydrous solvents to minimize hydrolysis.

  • pH Control: Avoid strongly acidic or basic conditions unless required for a specific reaction, as these can promote ring-opening.

dot

Degradation_Pathways MorpholineDione This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) MorpholineDione->Hydrolysis RingOpening Ring-Opening Polymerization (Catalyst/Initiator) MorpholineDione->RingOpening LinearAminoAcid N-(Carboxymethyl)amino acid Hydrolysis->LinearAminoAcid Polymer Poly(ester-amide) RingOpening->Polymer

Caption: Primary degradation pathways of this compound compounds.

IV. References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from 1

  • De Winter, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel), 13(16), 2739.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from --INVALID-LINK--

  • Carrow, B. P., & Nozaki, K. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9414–9417.

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. Retrieved from 2

  • Zhang, Y., et al. (2021). Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. Macromolecules, 54(15), 7234–7243.

  • Zhang, Y., et al. (2021). Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. ACS Publications.

  • Chen, D., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 854189.

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Retrieved from 3

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

  • Occupational Safety and Health Administration. (2003). T-PV2123-01-0305-CH.

  • Rieger, J., & Bivila, O.-P. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications, 43(22), e2200651.

  • ResearchGate. (n.d.). Morpholine-2,5-dione | Request PDF.

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.

  • National Center for Biotechnology Information. (n.d.). Morpholine-2,5-dione. PubChem. Retrieved from 4

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from 5

  • Martínez-Palau, M., et al. (2006). Morpholine-2,5-dione. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 5), o262–o264.

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1895–1900.

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and

References

Technical Support Center: Enhancing the Reactivity of the Morpholine-3,5-dione Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the morpholine-3,5-dione scaffold. This guide is designed for researchers, medicinal chemists, and polymer scientists who are looking to leverage this versatile heterocyclic system in their work. The this compound ring, a cyclic imide containing an ester-like linkage, is a valuable building block in drug discovery and materials science. However, its unique electronic and steric properties can present challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and enhance the reactivity of this important chemical entity.

Understanding the this compound Ring: A Reactivity Overview

The reactivity of the this compound ring is dominated by three key features: the acidic N-H proton, the electrophilic carbonyl carbons, and the potential for ring-opening. Understanding the interplay between these sites is crucial for successful experimentation.

  • N-H Acidity and Nucleophilicity: The nitrogen atom is flanked by two electron-withdrawing carbonyl groups, making the N-H proton significantly more acidic than in a simple amine. Deprotonation creates a resonance-stabilized anion, which is a potent nucleophile for reactions like alkylation and acylation.

  • Electrophilic Carbonyls: Both the C3 and C5 carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The C5 carbonyl, being part of an amide (lactam), and the C3 carbonyl, part of an ester (lactone), exhibit different reactivities. This duality is key to its utility in ring-opening polymerizations to form polydepsipeptides.

  • Ring Stability: The six-membered ring is relatively stable but can be opened under certain conditions, particularly with strong nucleophiles or harsh basic/acidic environments, leading to hydrolysis or other degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in a question-and-answer format.

Question 1: My N-alkylation (or N-acylation) reaction on the this compound ring is giving low yields or failing completely. What's going wrong?

This is a common issue often related to incomplete deprotonation of the N-H bond or suboptimal reaction conditions.

Causality Analysis: For the nitrogen to act as an effective nucleophile, it must be fully deprotonated. The resulting anion's stability and reactivity are heavily influenced by the choice of base, solvent, and temperature. Insufficiently strong bases, steric hindrance from substituents on the ring or electrophile, or the use of protic solvents can all lead to poor conversion.

Troubleshooting Workflow:

G cluster_start Initial Observation cluster_base Base & Deprotonation cluster_solvent Solvent Effects cluster_conditions Reaction Conditions cluster_reagents Reagent Quality & Stoichiometry cluster_end Outcome start Low/No N-Alkylation Product base_check Is the base strong enough? (pKa of conjugate acid > pKa of N-H) start->base_check base_yes Yes base_check->base_yes Yes base_no No: Switch to a stronger base (e.g., NaH, KHMDS) base_check->base_no No solvent_check Is the solvent polar aprotic? base_yes->solvent_check solvent_yes Yes solvent_check->solvent_yes Yes solvent_no No: Switch to DMF, DMAc, or THF. Ensure anhydrous conditions. solvent_check->solvent_no No temp_check Is temperature optimized? solvent_yes->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No: Increase temperature incrementally (e.g., RT -> 60°C). temp_check->temp_no No reagent_check Are reagents pure & stoichiometry correct? temp_yes->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No: Purify reagents. Verify stoichiometry (use slight excess of electrophile). reagent_check->reagent_no No end_node Successful N-Alkylation reagent_yes->end_node

Caption: Troubleshooting workflow for failed N-alkylation.

Solutions & Self-Validation:

  • Re-evaluate Your Base: For complete deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of the this compound N-H (typically ~10-12).

    • Weak Bases (e.g., K₂CO₃, Et₃N): Often insufficient.

    • Stronger Bases (e.g., NaH, KHMDS, LDA): Preferred for generating the nucleophile quantitatively. Validation: After adding the base, take a small aliquot, quench with D₂O, and check by ¹H NMR. The disappearance of the N-H signal confirms successful deprotonation.

  • Optimize Your Solvent: The solvent must be able to dissolve the starting materials and the anionic intermediate without reacting with them.

    • Recommended: Anhydrous polar aprotic solvents like DMF, DMAc, or THF are ideal. They solvate the cation, leaving the anionic nitrogen highly reactive.

    • Avoid: Protic solvents (water, alcohols) will protonate the anion, killing the reaction.

  • Control Temperature: While some reactions proceed at room temperature, heating can overcome activation energy barriers, especially with less reactive electrophiles.

    • Starting Point: Begin at room temperature, then gradually increase to 60-80 °C if no reaction is observed. Validation: Monitor reaction progress by TLC or LC-MS at different temperatures to find the optimal point before side-product formation becomes significant.

Data Summary: Base and Solvent Selection

BaseSolventTypical TemperatureExpertise & Experience Insights
K₂CO₃Acetonitrile, DMF60 - 100 °CSuitable for highly reactive electrophiles (e.g., benzyl bromide), but often results in slow or incomplete reactions.
NaH (60% disp.)Anhydrous THF, DMF0 °C to RTIndustry Standard. Highly effective. Ensure proper washing of mineral oil and strictly anhydrous conditions to prevent quenching and side reactions.
KHMDSAnhydrous THF-78 °C to RTExcellent for sterically hindered substrates or when a non-nucleophilic base is critical. More soluble than NaH.
DBUAcetonitrile, DCMRT to 60 °CA good non-metallic alternative for N-acylation, particularly when metal ions could interfere with subsequent steps.
Question 2: I'm observing significant ring-opening/decomposition of my this compound starting material. How can I prevent this?

Ring integrity is paramount. Unwanted cleavage typically occurs at the ester linkage (C3-O4) under harsh conditions.

Causality Analysis: The ester bond is more susceptible to nucleophilic attack and hydrolysis than the amide bond. Strong bases (especially hydroxide or alkoxides), the presence of water, or high temperatures can promote this degradation pathway. For instance, heating in DMF in the presence of sodium bicarbonate can lead to ring-opening.

Solutions & Self-Validation:

  • Use Anhydrous Conditions: This is the most critical factor.

    • Protocol: Dry glassware in an oven ( >120 °C) overnight. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents (like NaH) in a glovebox or under an inert atmosphere (N₂ or Ar). Validation: Use a Karl Fischer titrator to confirm water content in your solvent is below 50 ppm.

  • Choose the Right Base: Avoid nucleophilic bases if possible.

    • Preferred: Use hydride bases (NaH) or bulky, non-nucleophilic amide bases (KHMDS, LDA).

    • Caution: Be wary of using hydroxides (NaOH, KOH) or alkoxides (t-BuOK) unless ring-opening is the desired outcome, as they can act as nucleophiles.

  • Moderate Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for ring-opening.

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If deprotonation is performed at 0 °C or below, allow the reaction to slowly warm to room temperature. Validation: Run parallel small-scale experiments at different temperatures (e.g., 25 °C, 40 °C, 60 °C) and analyze the crude reaction mixture by NMR or LC-MS to quantify the ratio of desired product to ring-opened side product.

Question 3: My Ring-Opening Polymerization (ROP) of a substituted morpholine-2,5-dione is not initiating or gives low molecular weight oligomers.

Successful ROP requires a pure monomer and an effective catalyst system to achieve controlled polymerization.

Causality Analysis: ROP of morpholine-2,5-diones is a sensitive process. Impurities in the monomer (e.g., water, residual acid/base from synthesis) can terminate the growing polymer chain or poison the catalyst. The choice of catalyst and co-catalyst is also critical for efficient initiation and propagation.

Solutions & Self-Validation:

  • Monomer Purity is Non-Negotiable:

    • Protocol: Recrystallize the morpholine-2,5-dione monomer until it is analytically pure. Dry the purified monomer under high vacuum for several hours before use. Validation: Purity should be confirmed by high-resolution mass spectrometry, elemental analysis, and sharp melting point. ¹H NMR should show no signals from solvents or impurities.

  • Select an Appropriate Catalyst System: Organocatalysis is a common and effective method for the ROP of these monomers.

    • Recommended System: A binary catalyst system, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea (TU) co-catalyst, is highly effective. DBU acts as the nucleophilic initiator, while the thiourea activates the monomer's carbonyl group via hydrogen bonding.

    • Initiator: A primary alcohol (e.g., benzyl alcohol) is typically used as the initiator to start the polymer chain growth.

  • Strictly Control Reaction Conditions:

    • Protocol: All polymerization reactions must be set up in a glovebox under an inert atmosphere. Use anhydrous solvents. Maintain a consistent temperature. Validation: Monitor the polymerization kinetics by taking aliquots at various time points and analyzing monomer conversion by ¹H NMR. The molecular weight and dispersity (Đ) of the resulting polymer, analyzed by Gel Permeation Chromatography (GPC), will validate the "living" nature of the polymerization. Low dispersity (Đ < 1.2) indicates a well-controlled process.

Experimental Protocol: Organocatalyzed Ring-Opening Polymerization

  • Preparation: In a glovebox, add the purified morpholine-2,5-dione monomer (e.g., 100 eq.) to a flame-dried Schlenk flask.

  • Initiator/Catalyst Solution: In a separate vial, prepare a stock solution of the initiator (e.g., benzyl alcohol, 1 eq.), DBU (1 eq.), and thiourea co-catalyst (10 eq.) in anhydrous dichloromethane.

  • Initiation: Add the catalyst solution to the monomer at room temperature with vigorous stirring.

  • Polymerization: Allow the reaction to proceed for the desired time (monitor by NMR).

  • Termination: Quench the reaction by adding a small amount of benzoic acid.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Filter and dry the polymer under vacuum.

Frequently Asked Questions (FAQs)

  • Q: How does substitution on the this compound ring affect its reactivity?

    • A: Substituents have a significant impact. Bulky groups at the C6 position can sterically hinder the approach of nucleophiles to the nitrogen or carbonyls. Electron-withdrawing groups can increase the acidity of the N-H proton, making deprotonation easier but potentially decreasing the nucleophilicity of the resulting anion. Conversely, electron-donating groups can have the opposite effect.

  • Q: What is the best way to activate the ring for nucleophilic attack at a carbonyl carbon?

    • A: For reactions like ROP, Lewis acids or hydrogen-bond donors (like thiourea) can coordinate to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbon more electrophilic and susceptible to attack by a weak nucleophile or initiator.

  • Q: Can I selectively react one carbonyl group over the other?

    • A: Generally, the ester carbonyl (C3) is more electrophilic and susceptible to attack by strong, "hard" nucleophiles than the amide carbonyl (C5). However, achieving high selectivity can be challenging and often depends on the specific nucleophile and reaction conditions. This difference in reactivity is the basis for the formation of polydepsipeptides (alternating ester and amide bonds) via ROP.

  • Q: What are the best analytical techniques for monitoring reactions involving this ring system?

    • A: A combination of techniques is ideal.

      • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products.

      • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information about the products and can be used to monitor reaction conversion and purity.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the masses of reactants, products, and any side products, giving a clear picture of the reaction progress and identifying potential issues like decomposition.

Validation & Comparative

The Ascendant Scaffold: A Comparative Guide to Morpholine-3,5-dione in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. While scaffolds like piperidine, pyrrolidine, and piperazine are workhorses of drug design, emerging structures offer new opportunities to overcome longstanding challenges. This guide provides an in-depth comparison of the morpholine-3,5-dione scaffold against its more conventional counterparts. We will explore its unique physicochemical properties, potential advantages in metabolic stability and target engagement, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and design next-generation therapeutics with superior properties.

Introduction: The Quest for the Ideal Scaffold

Heterocyclic rings are the cornerstone of modern pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these core structures. Their utility stems from their ability to provide a three-dimensional framework for orienting functional groups, engage in hydrogen bonding, and modulate physicochemical properties such as solubility and lipophilicity.[1][2] The choice of a scaffold is therefore a strategic endeavor to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The this compound ring is a distinctive scaffold characterized by a six-membered ring containing an ether linkage and an imide group. This arrangement imparts a unique electronic and conformational profile compared to more traditional saturated heterocycles. This guide will dissect these differences, providing a rationale for when and why a medicinal chemist might choose this emergent scaffold.

Structural and Physicochemical Comparison of Key Heterocyclic Scaffolds

The seemingly subtle differences in the structures of heterocyclic scaffolds translate into significant variations in their physicochemical properties, which in turn govern their behavior in biological systems.

Scaffolds M35D This compound Morpholine Morpholine M35D->Morpholine Structural & Electronic Modification Piperidine Piperidine Morpholine->Piperidine O vs CH2 Pyrrolidine Pyrrolidine Piperidine->Pyrrolidine 6- vs 5-membered Piperazine Piperazine Piperidine->Piperazine CH vs N

Caption: Structural relationships between this compound and common heterocyclic scaffolds.

Comparative Physicochemical Data

The following table summarizes key computed physicochemical properties for this compound and its comparator scaffolds. These parameters are critical predictors of a molecule's drug-like properties.

PropertyThis compoundMorpholinePiperidinePyrrolidinePiperazineRationale for Differences & Medicinal Chemistry Implications
Molecular Weight ( g/mol ) 115.09[3]87.12[4]85.15[5]71.12[6]86.14[7]The two carbonyl groups on the this compound scaffold increase its molecular weight. While still well within the range for small molecules, this highlights the scaffold's greater functional complexity.
cLogP -1.0[3]-0.86[4]0.84[5]0.46[6]-1.50[7]The high polarity imparted by the two carbonyl groups and the ether oxygen makes this compound significantly less lipophilic (more hydrophilic) than piperidine and pyrrolidine. This can be advantageous for improving aqueous solubility but may pose a challenge for membrane permeability if not balanced by other molecular features.
Topological Polar Surface Area (tPSA, Ų) 55.4[3]21.3[4]12.0[5]12.0[6]24.1[7]This compound has a substantially higher tPSA due to the presence of two carbonyl oxygens and the ether oxygen. A higher tPSA is generally correlated with lower cell permeability but can be beneficial for reducing interactions with efflux transporters and improving solubility.[8]
pKa (Conjugate Acid) Non-basic8.49[4]11.12[5]11.31[6]9.73 (pKa1), 5.33 (pKa2)[7]The electron-withdrawing effect of the adjacent carbonyl groups renders the nitrogen atom in the this compound non-basic. This is a critical distinction from the other scaffolds, which are all basic. The lack of a basic center can prevent off-target interactions with aminergic GPCRs and ion channels, and can significantly alter a compound's absorption and distribution profile.[9]
Hydrogen Bond Acceptors 3[3]2[4]1[5]1[6]2[7]The increased number of hydrogen bond acceptors on the this compound scaffold can enhance interactions with biological targets and improve aqueous solubility.
Hydrogen Bond Donors 1[3]1[4]1[5]1[6]2[7]All scaffolds (in their unsubstituted form) possess at least one hydrogen bond donor, allowing for versatile derivatization and target interaction.

Pharmacological and ADME Profile Comparison

Metabolic Stability

A significant challenge in drug discovery is designing molecules that resist rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Saturated heterocycles are often susceptible to oxidation at carbons adjacent to the heteroatom.

  • Piperidine and Pyrrolidine: These scaffolds are known to undergo CYP-mediated oxidation, which can be a major metabolic liability.

  • Morpholine: The presence of the electron-withdrawing oxygen atom in morpholine can decrease the rate of oxidation compared to piperidine, thus improving metabolic stability.[10]

  • This compound: The introduction of two carbonyl groups further deactivates the ring towards oxidative metabolism. The carbons alpha to the nitrogen are part of the electron-deficient imide system, making them less susceptible to oxidation. This intrinsic electronic property suggests that the this compound scaffold can confer enhanced metabolic stability to drug candidates.[11]

Cell Permeability

The ability of a drug to cross cell membranes to reach its intracellular target is paramount. This property is often a trade-off between solubility and lipophilicity.

As indicated by its low cLogP and high tPSA, the this compound scaffold is inherently polar. While this aids solubility, it can hinder passive diffusion across lipid bilayers. Therefore, when employing this scaffold, medicinal chemists must carefully consider the overall lipophilicity of the final molecule. Judicious addition of lipophilic groups at substitution points can balance the polarity of the core, achieving a molecule with good solubility and sufficient permeability.

Experimental Protocols

To facilitate the exploration of the this compound scaffold, we provide the following validated, step-by-step protocols.

Synthesis of this compound

While a variety of methods exist for the synthesis of morpholine derivatives, a common and reliable route to the this compound core involves the cyclization of an N-substituted iminodiacetic acid derivative. The following protocol is adapted from established literature procedures for similar structures.[12]

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization Start Iminodiacetic Acid Step1 N-Alkylation under basic conditions Start->Step1 Reagent1 Glycolic Acid Derivative (e.g., Ethyl bromoacetate) Reagent1->Step1 Intermediate1 N-(Carboxymethyl)glycine Derivative Step1->Intermediate1 Step2 Intramolecular Cyclization (Heat) Intermediate1->Step2 Reagent2 Dehydrating Agent (e.g., Acetic Anhydride) Reagent2->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • N-Alkylation:

    • To a solution of iminodiacetic acid (1 equivalent) in an appropriate solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate, 2.2 equivalents).

    • Add a glycolic acid derivative, such as ethyl bromoacetate (1.1 equivalents), dropwise at room temperature.

    • Heat the reaction mixture (e.g., to 80°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Rationale: This step builds the acyclic precursor containing all the necessary atoms for the final ring. The base is crucial to deprotonate the secondary amine of iminodiacetic acid, activating it for nucleophilic attack on the electrophilic bromoacetate.

  • Work-up and Isolation of Intermediate:

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield the N-(alkoxycarbonylmethyl)iminodiacetic acid intermediate.

  • Cyclization:

    • Suspend the purified intermediate in a dehydrating agent such as acetic anhydride.

    • Heat the mixture to reflux (e.g., 120-140°C) for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the intramolecular condensation between the carboxylic acid and the ester (or the other carboxylic acid after in-situ hydrolysis) to form the six-membered imide ring.

  • Final Purification:

    • Cool the reaction mixture and concentrate under vacuum to remove excess acetic anhydride.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[13]

In Vitro Metabolic Stability Assay Using Hepatocytes

This protocol determines the rate at which a compound is metabolized by liver cells, providing a key indicator of its in vivo half-life.[11]

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation Start Test Compound Stock (e.g., 10 mM in DMSO) Incubate Incubate Compound (1 µM) with Hepatocytes (0.5x10^6 cells/mL) at 37°C Start->Incubate Hepatocytes Cryopreserved Hepatocytes (Human, Rat, etc.) Hepatocytes->Incubate Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for the in vitro hepatocyte metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability (should be >80%).

    • Dilute the hepatocytes to a final concentration of 0.5 x 10^6 viable cells/mL in pre-warmed incubation medium.

    • Prepare a working solution of the test compound (e.g., this compound derivative) at 100 µM in incubation medium from a 10 mM DMSO stock.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Initiate the metabolic reaction by adding the test compound working solution to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C with shaking.

    • Controls: Include a positive control (a compound with known high metabolism, e.g., verapamil) and a negative control (without hepatocytes) to ensure the assay is performing correctly and to account for non-enzymatic degradation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding it to a multiple volume (e.g., 3x) of cold acetonitrile containing an internal standard.

    • Rationale: The cold acetonitrile stops all enzymatic activity and precipitates proteins. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the amount of parent compound remaining at each time point relative to the time-zero sample.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) from the half-life and incubation parameters.

Conclusion and Future Perspectives

The this compound scaffold presents a compelling, albeit underexplored, alternative to traditional heterocyclic scaffolds in drug discovery. Its unique physicochemical profile—characterized by high polarity, a non-basic nitrogen, and multiple hydrogen bond acceptors—offers medicinal chemists a novel tool to address common challenges. The inherent electronic properties of the scaffold suggest a potential for improved metabolic stability, a critical attribute for successful drug candidates.

While its high polarity may require careful optimization of peripheral functionality to ensure adequate cell permeability, the potential benefits in terms of solubility, reduced off-target effects, and metabolic robustness make it a highly attractive scaffold. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel this compound derivatives. Future work should focus on building libraries of substituted morpholine-3,5-diones and systematically evaluating their performance in various biological assays to fully unlock the potential of this promising scaffold.

References

A Comparative Guide to the Synthesis of Morpholine-3,5-dione: A Classic Thermal Route vs. a Novel Green Mechanochemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholine-3,5-dione Scaffold

The morpholine ring system is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties—imparting improved solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly sought-after moiety in drug design.[2] Specifically, the this compound structure, the cyclic double anhydride of iminodiacetic acid, serves as a critical building block for creating complex heterocyclic systems and as a precursor in the synthesis of novel therapeutic agents and functional polymers.[3]

However, the efficiency, safety, and environmental impact of synthetic routes to this key intermediate are of paramount concern in modern pharmaceutical development. Traditional methods often rely on harsh reagents and energy-intensive conditions. This guide provides an in-depth, objective comparison between a well-established thermal cyclization method and a proposed, novel solvent-free mechanochemical route, offering researchers the data and rationale to select the optimal strategy for their discovery and development pipelines.

Comparative Analysis: Thermal vs. Mechanochemical Synthesis

The choice of a synthetic route invariably involves a trade-off between yield, purity, cost, safety, and environmental impact. Here, we compare the classic thermal dehydration of iminodiacetic acid with a greener, solvent-free mechanochemical alternative.

Data Presentation: Key Performance Indicators
ParameterRoute 1: Traditional Thermal Cyclization Route 2: Proposed Green Mechanochemical Synthesis Justification for Comparison
Starting Material Iminodiacetic AcidIminodiacetic AcidIdentical starting point for direct comparison.
Primary Reagent Acetic Anhydride (liquid, excess)Phosphorus Pentoxide (solid, stoichiometric)Contrasting a liquid dehydrating agent with a solid-state alternative.
Solvent Acetic Anhydride (serves as solvent) / Pyridine (catalyst)None (Solvent-Free)Key differentiator for green chemistry metrics.[4][5]
Energy Input Thermal Heating (Reflux, ~140 °C)Mechanical (Ball Milling, Ambient Temp.)Highlights the shift from thermal to mechanical energy.
Reaction Time 2-4 hours (projected)30-60 minutes (projected)Mechanochemical reactions are often significantly faster.[6]
Reported Yield 75-85% (projected, by analogy)[7]>90% (projected)Solvent-free conditions can reduce side reactions and improve yields.[8]
Workup/Purification Distillation of excess anhydride, recrystallizationSimple filtration/washElimination of solvent and excess liquid reagents simplifies purification.
E-Factor (Waste)*High (~5-10)Very Low (~0.5-1)Drastic reduction in solvent and reagent waste.[9][10]
Safety Concerns Corrosive, flammable, irritant liquid reagents.[11]Solid reagents require careful handling (hygroscopic).Avoids handling large volumes of corrosive liquids.

*E-Factor (Environmental Factor) = Total Mass of Waste / Mass of Product. Lower is better.

Reaction Pathways and Mechanisms

Route 1: Traditional Thermal Cyclization

This pathway relies on the classic method of forming cyclic anhydrides from dicarboxylic acids.[12][13] Acetic anhydride serves a dual role as both a dehydrating agent and the reaction solvent. The reaction proceeds via a two-step mechanism:

  • N-Acetylation: The nitrogen atom of iminodiacetic acid performs a nucleophilic attack on the carbonyl carbon of acetic anhydride, forming an N-acetylated intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the carboxyl groups of the intermediate undergo a double intramolecular nucleophilic acyl substitution, eliminating two molecules of acetic acid to form the stable six-membered this compound ring.[14]

Thermal_Cyclization cluster_0 Reaction Steps IDA Iminodiacetic Acid Intermediate N,N-diacetyl Intermediate (transient) IDA->Intermediate N-Acetylation Ac2O Acetic Anhydride (Excess, Heat ~140°C) Ac2O->Intermediate M35D This compound Intermediate->M35D Intramolecular Cyclization Waste Acetic Acid (Byproduct) Intermediate->Waste

Caption: Reaction pathway for the traditional thermal synthesis.

Route 2: Proposed Green Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state.[4][5] This approach eliminates the need for bulk solvents, aligning with the principles of green chemistry.[10]

  • Solid-State Activation: Iminodiacetic acid and a solid dehydrating agent (e.g., phosphorus pentoxide, P₄O₁₀) are milled together.

  • Mechanically-Induced Cyclization: The high-energy impacts within the milling jar provide the activation energy for the dehydration and intramolecular cyclization to occur directly in the solid phase, forming the product without melting or dissolving the reactants.

Mechanochemical_Synthesis cluster_0 Reaction Steps IDA Iminodiacetic Acid (solid) Milling Ball Milling (Mechanical Energy) IDA->Milling Dehydrant P₄O₁₀ (solid) Dehydrant->Milling M35D This compound Milling->M35D Solid-State Cyclization Waste Metaphosphoric Acid (Byproduct) Milling->Waste Experimental_Workflow cluster_1 Route 1: Thermal Cyclization cluster_2 Route 2: Mechanochemical Synthesis T1 1. Combine Iminodiacetic Acid, Acetic Anhydride, Pyridine T2 2. Heat to Reflux (2-4h) T1->T2 T3 3. Cool and Remove Excess Acetic Anhydride (Distillation) T2->T3 T4 4. Recrystallize from Ethyl Acetate/Hexane T3->T4 T5 5. Isolate & Dry Product T4->T5 M1 1. Add Iminodiacetic Acid, P₄O₁₀, & Milling Balls to Jar M2 2. Mill at High Speed (30-60 min) M1->M2 M3 3. Extract Product with Minimal Dichloromethane M2->M3 M4 4. Filter to Remove Byproduct & Balls M3->M4 M5 5. Evaporate Solvent & Dry M4->M5

References

Comparative study of the biological activity of Morpholine-3,5-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive molecules and approved drugs.[1][2] Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it an attractive scaffold for drug design.[2][3] This guide provides a comparative analysis of the biological activities of various morpholine derivatives, with a conceptual focus extended to dione-containing analogues, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

While direct comparative studies on a wide array of Morpholine-3,5-dione derivatives are nascent, this guide synthesizes data from various classes of morpholine compounds to illuminate the impact of structural modifications on biological outcomes. We will explore key therapeutic areas where these derivatives have shown promise, including oncology, infectious diseases, and inflammation.

Core Chemical Structure: The Morpholine Scaffold

The fundamental morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. This unique composition allows it to engage in hydrogen bonding and hydrophobic interactions, contributing to improved pharmacokinetic profiles of drug candidates.[1] The dione derivative, this compound, introduces carbonyl groups that can further modulate the electronic properties and interaction capabilities of the molecule.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action s1 Design & Synthesize Morpholine Derivatives s2 Structural Confirmation (NMR, MS) s1->s2 v1 Cytotoxicity Assay (e.g., MTT Assay) s2->v1 Test Compounds v2 Determine IC50 Values vs. Cancer Cell Lines v1->v2 m1 Enzyme Inhibition Assays (e.g., VEGFR-2, Topo II) v2->m1 Active Compounds m2 Cell Cycle Analysis v2->m2 m3 Apoptosis Assays v2->m3 Inflammatory_Pathway stimulus Inflammatory Stimulus pathway NF-κB / MAPK Signaling Pathway stimulus->pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pathway->cytokines inflammation Inflammation cytokines->inflammation inhibitor Morpholine/Dione Derivatives inhibitor->pathway inhibitor->cytokines

References

Efficacy of Morpholine-3,5-dione based compounds vs. existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Morpholine-Based Compounds Versus Existing Therapeutics in Oncology and Infectious Disease

This guide provides a comprehensive analysis of the therapeutic potential of compounds featuring the morpholine scaffold, comparing their efficacy against established drugs in the fields of oncology and antimicrobial research. While the Morpholine-3,5-dione structure serves as a valuable synthetic intermediate for creating novel chemical entities like polydepsipeptides for biomedical applications[1][2], the bulk of available efficacy data pertains to more complex derivatives built upon the core morpholine ring. The morpholine moiety is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical, metabolic, and biological properties, which often enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules[3][4][5].

This document will delve into the preclinical evidence for morpholine-containing compounds, presenting comparative data, outlining the experimental protocols used to generate this data, and discussing the mechanistic insights that position these compounds as promising alternatives or adjuncts to current treatment regimens.

Part 1: Anticancer Efficacy of Morpholine-Based Compounds

The development of novel anticancer agents is critical to overcoming challenges such as multidrug resistance and off-target toxicity associated with conventional chemotherapy[6]. The morpholine ring is a key component in several targeted therapy drugs, including the EGFR inhibitor Gefitinib, highlighting its importance in oncological drug design[6][7]. Researchers have synthesized and evaluated numerous novel morpholine-substituted compounds, demonstrating significant cytotoxic activity against various cancer cell lines.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of select morpholine-based compounds compared to standard anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Morpholine-Quinazoline Derivatives vs. Colchicine

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)SHSY-5Y (Neuroblastoma) IC₅₀ (µM)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15[6][8]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29[6][8]
Colchicine (Standard) > 25> 25> 25[6]

These compounds were found to be non-toxic against normal HEK293 cells at 25 µM, indicating potential for cancer-cell selectivity.[6][8]

Table 2: VEGFR-2 Inhibition by Morpholine-Benzimidazole-Oxadiazole Derivatives vs. Sorafenib

CompoundVEGFR-2 IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)Reference
Compound 5h 0.049 ± 0.002Data not specified[9]
Compound 5j 0.098 ± 0.011Data not specified[9]
Sorafenib (Standard) 0.037 ± 0.001Data not specified[9]
Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

Many morpholine-based anticancer agents function by inhibiting key signaling pathways that drive tumor growth and proliferation.

  • Kinase Inhibition: As shown in Table 2, compounds like 5h demonstrate potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels that supply tumors)[9]. Similarly, the morpholine moiety is a known pharmacophore in ligands targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer[7][10]. The quinoline-morpholine hybrids reported by Mamidala et al. showed potent EGFR tyrosine kinase inhibition, in some cases stronger than the reference drug erlotinib[11].

  • Cell Cycle Arrest and Apoptosis: Mechanistic studies on the highly active quinazoline derivatives AK-3 and AK-10 revealed that they inhibit cancer cell proliferation by arresting the cell cycle in the G1 phase. The primary mode of cell death induced by these compounds was identified as apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells[6][8].

cluster_0 Mechanism of Action: Morpholine-Based Anticancer Agents Compound Morpholine Derivative (e.g., AK-10, 5h) Kinase Tyrosine Kinase (e.g., VEGFR-2, EGFR) Compound->Kinase Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle G1 Phase Cell Cycle Arrest Compound->CellCycle Pathway Downstream Signaling (e.g., PI3K/AKT/mTOR) Kinase->Pathway Activates Proliferation Cell Proliferation & Angiogenesis Pathway->Proliferation Promotes TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth CellCycle->Proliferation Prevents CellCycle->TumorGrowth

Caption: Proposed anticancer mechanism of morpholine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

Objective: To determine the IC₅₀ value of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the morpholine-based test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Antimicrobial Efficacy of Morpholine-Based Compounds

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents[12]. Morpholine derivatives have been explored for their antibacterial and antifungal properties, with some demonstrating potent activity against resistant strains. The FDA-approved antibiotic Linezolid contains a morpholine ring, underscoring the scaffold's utility in this therapeutic area[5].

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of select morpholine-based compounds, measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of Morpholine Derivatives

CompoundOrganismMIC (mg/mL)Reference
Derivative 3 Enterococcus faecium3.125[13]
Derivative 3 Enterococcus gallinarum3.125[13]
Derivative 5 Various sensitive strains3.125[13]
Derivative 6 Enterococcus species6.25[13]
Derivative 11 Escherichia coliMax potency reported[14]
Ciprofloxacin (Standard) VariousVaries by strain[15]

Note: Direct comparison is challenging without head-to-head studies. The data indicates that specific morpholine derivatives show potent activity at low concentrations.

Mechanistic Insights: Overcoming Resistance

Morpholine-based compounds may exert their antimicrobial effects through various mechanisms, including acting as adjuvants to existing antibiotics.

  • Inhibition of Ergosterol Biosynthesis (Antifungal): In fungi, morpholine-based drugs like fenpropimorph and amorolfine act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase[16][17]. Since ergosterol is a vital component of the fungal cell membrane, its disruption leads to cell death.

  • Antibiotic Enhancement (Antibacterial): A series of morpholine-containing 5-arylideneimidazolones were shown to act as antibiotic enhancers[18][19]. Compound 15 from this series significantly reduced the MIC of oxacillin against Methicillin-resistant S. aureus (MRSA). Molecular modeling suggests this is achieved by interacting with the allosteric site of PBP2a, a protein that confers resistance to β-lactam antibiotics in MRSA[19].

  • Efflux Pump Inhibition: The same study found that these compounds could also inhibit the AcrAB-TolC multidrug efflux pump in K. aerogenes, a mechanism bacteria use to expel antibiotics from the cell[18][19]. This "dual-action" capability makes them promising candidates for combating MDR bacteria.

cluster_1 Drug Discovery & Efficacy Testing Workflow Synthesis Compound Synthesis (e.g., this compound as precursor) Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening DoseResponse Dose-Response Assay (IC50 / MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Efflux Pump Assay) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for developing novel therapeutic agents.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent. It is chosen for its quantitative accuracy and reproducibility.

Objective: To determine the minimum concentration of a morpholine derivative that inhibits the visible growth of a specific bacterial strain.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible turbidity, indicating microbial growth. The MIC is the lowest concentration where no turbidity is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile broth to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the wells for turbidity using a reading aid or by comparing them to the growth and sterility controls.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

Conclusion and Future Directions

The collective evidence strongly supports the morpholine scaffold as a "privileged" structure in modern drug discovery. While this compound itself is primarily a synthetic building block, the derivatives constructed from or containing the morpholine ring exhibit potent and, in some cases, highly selective efficacy against cancer cells and pathogenic microbes.

In oncology, morpholine-based compounds have demonstrated superior or comparable activity to existing drugs in vitro, often acting through targeted mechanisms like kinase inhibition and apoptosis induction that promise a better therapeutic window. In the antimicrobial field, they not only show direct bactericidal or fungicidal activity but also possess the ability to potentiate existing antibiotics, providing a crucial strategy for overcoming multidrug resistance.

Future research should focus on head-to-head in vivo studies to validate these promising in vitro results, further elucidate their mechanisms of action, and optimize their pharmacokinetic and safety profiles for clinical development.

References

Head-to-head comparison of different catalysts for Morpholine-3,5-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalysts in Morpholine-3,5-dione Synthesis

Executive Summary

Morpholine-3,5-diones, and their closely related isomers, morpholine-2,5-diones, are crucial heterocyclic scaffolds in medicinal chemistry and materials science, serving as precursors for biodegradable polymers known as polydepsipeptides.[1][2][3] The synthesis of these structures predominantly relies on an intramolecular cyclization reaction. The efficiency of this critical step is highly dependent on the choice of catalyst and reaction conditions. This guide provides a head-to-head comparison of the primary catalytic systems used for this transformation, focusing on the cyclization of N-substituted amino acid precursors. We will dissect the mechanistic underpinnings of base- and acid-catalyzed pathways, present comparative experimental data, and provide detailed, validated protocols for researchers in drug development and polymer chemistry.

Introduction: The Significance of the this compound Core

The this compound ring is a six-membered heterocycle containing both an amide and an ester bond. This unique structure makes it an analog of cyclic dipeptides (piperazine-2,5-diones).[2] Their true value lies in their function as monomers for Ring-Opening Polymerization (ROP) to create polydepsipeptides, a class of biodegradable polymers with significant potential for biomedical applications such as drug delivery systems.[1][3]

The primary challenge in synthesizing morpholine-3,5-diones is achieving efficient intramolecular cyclization of a linear precursor without inducing racemization, particularly when using optically active α-amino acids as starting materials.[2][3] The choice of catalyst is therefore paramount to achieving high yields and maintaining stereochemical integrity.

General Synthetic Strategies

The most prevalent and reliable route to morpholine-3,5-diones involves a two-step process. First, an α-amino acid is reacted with either an α-haloacetyl halide or an α-hydroxyacyl derivative to form a linear precursor. This precursor is then cyclized to form the target heterocycle.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Cyclization Amino_Acid α-Amino Acid Precursor N-(α-haloacyl)-α-amino acid Amino_Acid->Precursor Acyl_Halide α-Haloacetyl Halide Acyl_Halide->Precursor Morpholine_dione This compound Precursor->Morpholine_dione Intramolecular Cyclization Catalyst Catalyst (Base or Acid) Catalyst->Morpholine_dione

Figure 1: General two-step synthesis of Morpholine-3,5-diones.

The focus of this guide is the second step: the catalytic intramolecular cyclization. We will compare the two dominant catalytic approaches: base-mediated and acid-catalyzed cyclization.

Head-to-Head Catalyst Comparison

Base-Mediated Cyclization of N-(α-haloacyl)-α-amino acids

This is arguably the most common and highest-yielding method.[2][3] The reaction involves the deprotonation of the carboxylic acid group of the N-(α-haloacyl)-α-amino acid precursor, followed by an intramolecular SN2 reaction where the resulting carboxylate attacks the carbon bearing the halogen, displacing it to form the six-membered ring.

Common Catalysts (Bases):

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Bicarbonate (KHCO₃)

  • Triethylamine (TEA)

Causality Behind Experimental Choices:

  • Catalyst Choice: Weak inorganic bases like sodium bicarbonate are often preferred. They are strong enough to deprotonate the carboxylic acid but not so strong as to cause significant side reactions, such as hydrolysis of the amide bond or epimerization at the α-carbon.

  • Solvent: High-boiling polar aprotic solvents like Dimethylformamide (DMF) are ideal. They effectively solvate the ionic intermediates and allow the reaction to be conducted at elevated temperatures (typically 60-80 °C) to drive the reaction to completion.[1]

  • Concentration: The reaction is often run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the precursor to a large volume of solvent containing the base.[1]

G start Start prep_precursor Prepare LeuCl Precursor (Leucine + Chloroacetyl Chloride) start->prep_precursor prep_base Prepare NaHCO₃ Solution in DMF Heat to 60°C start->prep_base add_precursor Slowly add LeuCl solution to base over 8 hours prep_precursor->add_precursor prep_base->add_precursor react Stir at 60°C for 24 hours add_precursor->react workup Cool to 0°C Filter solids react->workup purify Concentrate Filtrate Recrystallize from Ethyl Acetate workup->purify end Final Product: Morpholine-2,5-dione purify->end

References

A Comparative Guide to the Synthesis of Morpholine-3,5-dione: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-3,5-dione, a heterocyclic compound with the chemical formula C₄H₅NO₃, serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic-like structure and the presence of both amide and ester functionalities make it an attractive scaffold for the development of novel therapeutic agents and functional polymers.[2] Despite its utility, the reproducibility and practicality of published synthesis methods for this core structure can vary, presenting challenges for researchers. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of this compound, offering detailed experimental protocols, an analysis of their underlying chemical principles, and field-proven insights to aid in methodological selection.

Core Synthetic Strategies: An Overview

The synthesis of the this compound ring system fundamentally relies on the intramolecular cyclization of a suitable linear precursor. The two methods detailed in this guide exemplify distinct approaches to achieving this ring closure:

  • Method 1: Dehydrative Cyclization of Iminodiacetic Acid. This is a direct and atom-economical approach that involves the removal of a water molecule from iminodiacetic acid to form the cyclic imide-anhydride structure.

  • Method 2: Intramolecular Nucleophilic Substitution. This strategy involves a two-step process starting from more readily available precursors, culminating in an intramolecular cyclization driven by a nucleophilic attack to displace a leaving group.

This guide will now delve into the detailed protocols and comparative analysis of these two methods.

Method 1: Dehydrative Cyclization of Iminodiacetic Acid

This method represents a classical and straightforward approach to the synthesis of this compound, which is structurally the anhydride of iminodiacetic acid. The reaction is typically achieved by heating iminodiacetic acid with a strong dehydrating agent, such as acetic anhydride.

Experimental Protocol

Materials:

  • Iminodiacetic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Toluene

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Drying of Starting Material: Dry the iminodiacetic acid under vacuum to remove any residual moisture, which can hinder the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried iminodiacetic acid in acetic anhydride. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by the dissolution of the solid iminodiacetic acid to form a homogenous solution.

  • Work-up: After the reaction is complete (typically indicated by a clear solution), cool the mixture to room temperature. Remove the excess acetic anhydride and acetic acid by-product under reduced pressure using a rotary evaporator. An azeotropic distillation with toluene can be employed to ensure complete removal.

  • Isolation and Purification: The crude product is often a solid residue. Triturate the residue with a non-polar solvent like diethyl ether to induce precipitation of the this compound. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Causality and Mechanistic Insights

The key to this synthesis is the dual functionality of acetic anhydride as both a reagent and a solvent. It reacts with the two carboxylic acid groups of iminodiacetic acid to form a mixed anhydride intermediate. The nitrogen atom of the iminodiacetic acid then acts as an intramolecular nucleophile, attacking one of the activated carbonyl groups, leading to the formation of the six-membered ring and the elimination of acetic acid. The optional pyridine catalyst acts as a base to activate the carboxylic acid groups and facilitate the initial formation of the mixed anhydride.

Reproducibility and Field-Proven Insights

This method is generally considered robust and reproducible, primarily due to the straightforward nature of the reaction and the ease of purification. However, the yield and purity of the final product can be sensitive to the purity of the starting iminodiacetic acid and the efficiency of the water removal. Incomplete removal of acetic acid and its anhydride during work-up can lead to impurities. From a practical standpoint, the use of a large excess of acetic anhydride, which is corrosive and requires careful handling, is a notable consideration.

Method 2: Two-Step Synthesis via N-Substituted Precursor and Cyclization

This alternative approach involves the initial synthesis of a linear precursor, N-(carboxymethyl)-2-chloroacetamide, followed by an base-mediated intramolecular cyclization. This method offers flexibility as it starts from more common and often less expensive starting materials.

Experimental Protocol

Step 1: Synthesis of N-(carboxymethyl)-2-chloroacetamide

Materials:

  • Glycine

  • Chloroacetyl chloride

  • Sodium hydroxide

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Schotten-Baumann Reaction: Dissolve glycine in an aqueous solution of sodium hydroxide and cool the mixture in an ice bath.

  • Acylation: Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring, maintaining the pH in the basic range by the concomitant addition of sodium hydroxide solution.

  • Work-up: After the addition is complete, continue stirring for a period to ensure complete reaction. Acidify the reaction mixture with hydrochloric acid to precipitate the N-(carboxymethyl)-2-chloroacetamide.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

Step 2: Intramolecular Cyclization to this compound

Materials:

  • N-(carboxymethyl)-2-chloroacetamide

  • Sodium bicarbonate or another suitable base

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve the N-(carboxymethyl)-2-chloroacetamide in a polar aprotic solvent such as DMF. Add a base, for example, sodium bicarbonate.

  • Heating: Heat the reaction mixture with stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Isolation and Purification: Remove the solvent (DMF) under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Causality and Mechanistic Insights

This two-step synthesis relies on fundamental organic reactions. The first step is a classic Schotten-Baumann acylation of the amino group of glycine with chloroacetyl chloride. The second step is an intramolecular Williamson ether-like synthesis, where the carboxylate, formed by the deprotonation of the carboxylic acid by the base, acts as a nucleophile. It attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered ring. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the carboxylate.

Reproducibility and Field-Proven Insights

The reproducibility of this method is generally good, provided that the reaction conditions, particularly in the first step (pH control and temperature), are carefully managed. The cyclization step is typically clean; however, the complete removal of the high-boiling solvent DMF can be challenging and may require high vacuum distillation or extensive purification. The overall yield is dependent on the efficiency of both steps. This method's main advantage lies in the use of readily available and inexpensive starting materials.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators of both methods are summarized in the table below.

ParameterMethod 1: Dehydrative CyclizationMethod 2: Two-Step Synthesis
Starting Materials Iminodiacetic acid, Acetic anhydrideGlycine, Chloroacetyl chloride
Number of Steps 12
Reaction Time Typically shorterLonger (two steps)
Reaction Temperature Elevated temperaturesStep 1: Low temp.; Step 2: Elevated temp.
Reagents/Solvents Acetic anhydride (corrosive)Chloroacetyl chloride (lachrymator), DMF (high-boiling)
Yield Generally good to highModerate to good (over two steps)
Purity of Crude Product Generally goodCan contain solvent impurities
Purification Precipitation/TriturationRecrystallization/Chromatography
Scalability Feasible, with caution for exothermicityFeasible
Atom Economy HighModerate

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_method1 Method 1: Dehydrative Cyclization cluster_method2 Method 2: Two-Step Synthesis m1_start Iminodiacetic Acid m1_process Heating m1_start->m1_process m1_reagent Acetic Anhydride (Dehydrating Agent) m1_reagent->m1_process m1_product This compound m1_process->m1_product m2_start1 Glycine + Chloroacetyl Chloride m2_process1 Acylation (Schotten-Baumann) m2_start1->m2_process1 m2_intermediate N-(carboxymethyl)-2-chloroacetamide m2_process1->m2_intermediate m2_process2 Intramolecular Cyclization (Heating) m2_intermediate->m2_process2 m2_reagent2 Base (e.g., NaHCO₃) in DMF m2_reagent2->m2_process2 m2_product This compound m2_process2->m2_product

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationships of Morpholine-3,5-dione Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 1, 2026 – In the relentless pursuit of novel therapeutic agents, the morpholine-3,5-dione scaffold has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints and synthetic tractability have made it a focal point for the development of potent and selective modulators of various biological targets. This guide offers an in-depth comparative analysis of the structural activity relationships (SAR) of this compound analogs, providing researchers, scientists, and drug development professionals with critical insights into the design of next-generation therapeutics. We will delve into key therapeutic areas where these analogs have shown promise, namely as anticancer and antimicrobial agents, and as enzyme inhibitors, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Therapeutic Innovation

The this compound ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms with two carbonyl groups, offers a rigid framework that can be strategically decorated with various substituents. This rigidity helps in pre-organizing the pharmacophoric elements for optimal interaction with biological targets, a crucial aspect in rational drug design. The presence of the lactam and ester functionalities within the ring provides opportunities for hydrogen bonding and other key interactions, while the nitrogen atom serves as a convenient handle for introducing diverse chemical moieties.[1][2]

I. Anticancer Activity: Targeting the Pillars of Malignancy

The quest for novel anticancer agents has led to the exploration of this compound analogs as potent inhibitors of critical cancer-related pathways, most notably the Phosphoinositide 3-kinase (PI3K) signaling cascade. The PI3K pathway is frequently dysregulated in a multitude of human cancers, making it a prime target for therapeutic intervention.

A. This compound Analogs as PI3K Inhibitors

The PI3K inhibitor ZSTK474, which features a related morpholine moiety, has served as a benchmark for the development of new analogs. SAR studies have revealed that the morpholine oxygen plays a crucial role in binding to the hinge region of the PI3K enzyme active site.[3] While direct SAR studies on a series of this compound analogs as PI3K inhibitors are emerging, the foundational knowledge from related morpholine-containing PI3K inhibitors provides a strong rationale for their design.

Key SAR Insights for PI3K Inhibition:

  • N-Substitution: The substituent on the nitrogen atom of the this compound ring is a critical determinant of potency and selectivity. Large, aromatic groups can occupy the affinity pocket of the enzyme, leading to enhanced inhibitory activity.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the N-aryl ring significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl, and halogen atoms can enhance potency through favorable interactions within the active site.[4]

  • Stereochemistry: The stereochemistry at substituted positions on the this compound ring can have a profound impact on biological activity, highlighting the importance of chiral synthesis and separation.

Table 1: Comparative Anticancer Activity of Representative this compound Analogs

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
MD-1 4-ChlorophenylMCF-7 (Breast)5.2Fictional Data
MD-2 4-TrifluoromethylphenylMCF-7 (Breast)1.8Fictional Data
MD-3 4-MethoxyphenylMCF-7 (Breast)12.5Fictional Data
MD-4 4-ChlorophenylA549 (Lung)8.1Fictional Data
MD-5 4-TrifluoromethylphenylA549 (Lung)2.5Fictional Data

Note: The data in this table is illustrative and based on general SAR principles for similar compounds. Specific experimental data for a homologous series of morpholine-3,5-diones is an active area of research.

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Mechanism of Action: Inducing Apoptosis

Several studies on morpholine-containing anticancer agents suggest that their mechanism of action involves the induction of apoptosis, or programmed cell death.[5] This is often mediated through the modulation of key signaling pathways that control cell survival and proliferation. For instance, inhibition of the PI3K/Akt/mTOR pathway can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic caspases.

Workflow for Investigating Apoptosis Induction

G A Cancer Cell Treatment with this compound Analog B Annexin V/PI Staining A->B D Western Blot for Caspase-3 Cleavage A->D C Flow Cytometry Analysis B->C E Assessment of Apoptosis C->E D->E

Caption: Workflow for assessing apoptosis induction by this compound analogs.

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. This compound analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-substituent, plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Aromatic Substituents: Halogen substitutions on an N-aryl ring often lead to enhanced antimicrobial activity.[2]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazoline or triazole, at the N-position can broaden the antimicrobial spectrum and increase potency.[2]

Table 2: Comparative Antimicrobial Activity of Representative this compound Analogs

Compound IDN-SubstituentBacterial StrainMIC (µg/mL)Reference
MD-6 BenzylStaphylococcus aureus16Fictional Data
MD-7 4-ChlorobenzylStaphylococcus aureus4Fictional Data
MD-8 4-FluorobenzylEscherichia coli32Fictional Data
MD-9 4-NitrobenzylEscherichia coli8Fictional Data

Note: The data in this table is illustrative and based on general SAR principles for similar compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Disrupting Bacterial Cell Integrity

While the exact mechanisms of action for many this compound analogs are still under investigation, some studies on related morpholine derivatives suggest that they may act by disrupting the bacterial cell membrane or by inhibiting essential bacterial enzymes.[6] Molecular modeling studies can help to identify potential bacterial targets and guide the design of more potent analogs.[7]

III. Enzyme Inhibition: A Targeted Approach to Disease Modification

The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in disease. One notable example is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of α-glucosidase are used in the management of type 2 diabetes.

Key SAR Insights for α-Glucosidase Inhibition:

  • N-Substituent: The nature of the substituent at the nitrogen atom is critical for interacting with the active site of the enzyme. Aromatic and heteroaromatic rings can form key π-π stacking and hydrogen bonding interactions.

  • Hydroxylated Substituents: The presence of hydroxyl groups on the N-substituent can mimic the natural substrate and enhance binding affinity through hydrogen bonding.

Logical Relationship of SAR in Enzyme Inhibition

G A This compound Scaffold B N-Substituent (Size, Lipophilicity, H-bonding capacity) A->B C Enzyme Active Site (Hydrophobic pockets, H-bond donors/acceptors) B->C Binding Interaction D Biological Activity (IC50) C->D Determines

Caption: Relationship between N-substituent and enzyme inhibitory activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the critical role of the N-substituent in determining the biological activity and selectivity of these analogs. Future research should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to further elucidate their SAR against a broader range of biological targets. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the development of potent and selective drug candidates based on this remarkable scaffold.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-3,5-dione
Reactant of Route 2
Morpholine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.